Technical Documentation Center

4-Methoxy-piperidine-1-carbaldehyde Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Methoxy-piperidine-1-carbaldehyde
  • CAS: 141047-49-6

Core Science & Biosynthesis

Foundational

Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 4-Methoxy-piperidine-1-carbaldehyde

Executive Summary & Strategic Importance As a Senior Application Scientist in medicinal chemistry, I frequently utilize 4-methoxy-piperidine-1-carbaldehyde (CAS: 141047-49-6) as a highly versatile building block. Structu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Importance

As a Senior Application Scientist in medicinal chemistry, I frequently utilize 4-methoxy-piperidine-1-carbaldehyde (CAS: 141047-49-6) as a highly versatile building block. Structurally, it is a formamide derivative of 4-methoxypiperidine. In drug discovery, the formyl group serves a dual purpose: it acts as a stable, neutral polar moiety to modulate a drug candidate's lipophilicity, and it functions as a critical precursor for synthesizing complex aza-heterocycles. Notably, this scaffold has been instrumental in the development of next-generation, mutant-selective Epidermal Growth Factor Receptor (EGFR) inhibitors for treatment-resistant non-small-cell lung cancer[1].

Physicochemical Profiling

Understanding the physicochemical baseline of 4-methoxy-piperidine-1-carbaldehyde is essential for predicting its behavior in both synthetic workflows and biological systems. The N-formyl group significantly diminishes the basicity of the piperidine nitrogen through resonance, rendering the molecule neutral under physiological conditions, while the 4-methoxy ether provides a vital hydrogen bond acceptor.

Table 1: Physicochemical Properties of 4-Methoxy-piperidine-1-carbaldehyde

PropertyValue
CAS Number 141047-49-6[2]
Molecular Formula C7H13NO2[2]
Molecular Weight 143.184 g/mol [2]
Topological Polar Surface Area (TPSA) 29.54 Ų[2]
LogP (Predicted) 0.827[2]
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 2
Physical State Viscous liquid / Low-melting solid

Synthetic Methodology: N-Formylation via Mixed Anhydride

Expertise & Experience: Direct formylation of secondary amines using unactivated formic acid requires harsh thermal conditions, which can lead to the degradation of the methoxy ether or unwanted side reactions. To circumvent this, we employ a mixed anhydride approach using 3[3]. While highly exothermic, this method—when strictly temperature-controlled—provides near-quantitative yields and preserves the integrity of the piperidine ring.

Protocol: Step-by-Step Synthesis Workflow
  • In Situ Reagent Preparation: In a dry, argon-purged flask, combine 2.5 equivalents of acetic anhydride and 2.5 equivalents of formic acid. Stir the mixture at 55 °C for 2 hours.

    • Causality: Heating is required to drive the thermodynamic equilibrium toward the formation of acetic formic anhydride, a vastly superior electrophile compared to formic acid alone[3].

  • Substrate Preparation: Dissolve 1.0 equivalent of 4-methoxypiperidine in anhydrous Tetrahydrofuran (THF) to achieve a 0.5 M concentration. Cool the solution to 0 °C using an ice-water bath.

  • Nucleophilic Acyl Substitution: Dropwise add the freshly prepared acetic formic anhydride to the cooled amine solution.

    • Causality: Dropwise addition at 0 °C safely dissipates the heat of the exothermic acylation, preventing ether cleavage and minimizing the formation of N-acetyl impurities.

  • Reaction Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours to ensure complete conversion[3].

  • Quench and Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until CO₂ evolution ceases. Extract the aqueous phase three times with ethyl acetate (EtOAc).

    • Causality: NaHCO₃ neutralizes the acetic acid byproduct and hydrolyzes any unreacted anhydride, driving the neutral formamide product into the organic phase.

  • Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via silica gel column chromatography (petroleum ether/ethyl acetate = 3:1) to yield the pure 4-methoxy-piperidine-1-carbaldehyde[3].

G A Formic Acid + Acetic Anhydride (55°C, 2h) B Acetic Formic Anhydride (In situ generation) A->B Mixed Anhydride Formation D Dropwise Addition (Maintain 0°C) B->D Add to amine C 4-Methoxypiperidine in THF (Cool to 0°C) C->D E N-Formylation Reaction (Room Temp, 2h) D->E Nucleophilic Acyl Substitution F Aqueous Workup (NaHCO3 quench, EtOAc extraction) E->F Quench & Extract G 4-Methoxy-piperidine-1-carbaldehyde (Purified Product) F->G Evaporation & Chromatography

Figure 1: Step-by-step experimental workflow for the N-formylation of 4-methoxypiperidine.

Analytical Characterization & Validation

Trustworthiness in drug development demands self-validating protocols. To confirm the identity and purity of the synthesized 4-methoxy-piperidine-1-carbaldehyde, we rely on orthogonal analytical techniques.

  • LC-MS Validation: We utilize a high-performance liquid chromatography-mass spectrometry (LC-MS) system with a mobile phase consisting of1[1].

    • Causality: Although the N-formyl group reduces basicity, the addition of 0.1% formic acid to the mobile phase provides the necessary proton-rich environment to ensure efficient ionization in positive Electrospray Ionization (ESI+) mode[1]. A standard gradient will elute the compound sharply, yielding an [M+H]⁺ peak at m/z 144.1.

  • NMR Rotameric Analysis: When analyzing the ¹H NMR spectrum (CDCl₃), researchers must account for the restricted rotation around the C-N amide bond of the formyl group. This restricted rotation causes the molecule to exist as a mixture of s-cis and s-trans rotamers at room temperature. Consequently, the formyl proton and the piperidine ring protons will appear as two distinct sets of signals. Crucially, this is a fundamental physical property of N-formyl piperidines and must not be misidentified as a chemical impurity.

Applications in Advanced Drug Design

The strategic value of 4-methoxy-piperidine-1-carbaldehyde is most evident in modern oncology pipelines. In the pursuit of overcoming treatment-resistant non-small-cell lung cancer (NSCLC), derivatives of 4-methoxypiperidine are heavily utilized to synthesize 1[1]. For instance, in the development of inhibitors targeting the L858R/T790M/C797S mutations, the methoxypiperidine motif is incorporated to fine-tune the molecule's solubility, metabolic stability, and binding affinity within the kinase's ATP-binding pocket[4]. The formyl derivative specifically acts as a highly stable intermediate that can either be retained in the final API to optimize the Topological Polar Surface Area (TPSA) or be subjected to reduction/homologation to build out the pharmacophore.

References

  • ChemSrc. "141047-49-6_1-Piperidinecarboxaldehyde, 4-methoxy ... - cas号查询".
  • MDPI / PMC. "Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt".
  • ACS / PMC. "Discovery of BLU-945, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer".
  • ChemRxiv. "Discovery of a Novel Mutant-Selective Epidermal Growth Factor Receptor Inhibitor Using in silico Enabled Drug Design".

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-Methoxy-piperidine-1-carbaldehyde

Executive Summary & Core Identification In modern drug discovery and medicinal chemistry, functionalized piperidines serve as privileged scaffolds for targeting G-protein-coupled receptors (GPCRs) and kinase networks. Th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Core Identification

In modern drug discovery and medicinal chemistry, functionalized piperidines serve as privileged scaffolds for targeting G-protein-coupled receptors (GPCRs) and kinase networks. The definitive Chemical Abstracts Service (CAS) registry number for 4-Methoxy-piperidine-1-carbaldehyde (systematically named 1-Piperidinecarboxaldehyde, 4-methoxy-) is 141047-49-6 [1].

As a Senior Application Scientist, I approach this compound not just as a static chemical, but as a dynamic building block. This guide deconstructs its physicochemical profile, its mechanistic utility as a protected intermediate, and provides a field-proven protocol for its downstream application.

Physicochemical Profiling & Pharmacokinetic Causality

Understanding the molecular metrics of CAS 141047-49-6 is critical for predicting its behavior in biological systems and synthetic pipelines. The data below illustrates why this specific scaffold is highly valued in fragment-based drug design.

Table 1: Key Physicochemical Properties of CAS 141047-49-6

PropertyValuePharmacokinetic Relevance (Causality)
Molecular Formula C7H13NO2Represents a low-molecular-weight fragment, ideal for rapid structural elaboration.
Molecular Weight 143.18 g/mol Well below the 500 Da threshold, ensuring high ligand efficiency and oral bioavailability[1].
Topological Polar Surface Area 29.54 ŲOptimal for Central Nervous System (CNS) penetration (ideal BBB crossing TPSA is < 90 Ų)[1].
LogP (Lipophilicity) 0.827Highly hydrophilic; prevents non-specific lipophilic binding and reduces metabolic liability[1].
H-Bond Donors / Acceptors 0 / 2Enhances binding affinity to target proteins without incurring excessive desolvation penalties[2].

Mechanistic Rationale: The N-Formyl System

In advanced organic synthesis, the N-formyl group (-CHO attached to the piperidine nitrogen) serves a dual purpose. It is not merely a structural feature, but a highly stable protecting group .

  • Causality of Protection: Free secondary amines are highly nucleophilic. If a chemist attempts to methylate the C4-hydroxyl group of an unprotected piperidine, the nitrogen will outcompete the oxygen, leading to unwanted N-alkylation or polyalkylation. The N-formyl moiety effectively delocalizes the nitrogen's lone pair through resonance into the carbonyl oxygen, rendering the amine non-nucleophilic during harsh etherification steps.

  • Self-Validating Analytics: To ensure the integrity of your synthetic system, the N-formyl group acts as an excellent NMR handle. The formyl proton typically appears as a distinct, sharp singlet far downfield (around 8.0 ppm) in a 1 H-NMR spectrum. The disappearance of this peak provides immediate, self-validating proof of successful deprotection.

Experimental Protocol: Base-Catalyzed Deprotection Workflow

A fundamental transformation in medicinal chemistry workflows involving 4-Methoxy-piperidine-1-carbaldehyde (CAS 141047-49-6) is its deprotection to yield 4-Methoxypiperidine (CAS 4045-24-3)[2]. This free amine is a prevalent pharmacophore in histamine and serotonin receptor antagonists.

The following protocol utilizes a highly scalable, aqueous alkaline hydrolysis strategy.

Step-by-Step Methodology:
  • Reagent Preparation: Dissolve 7.37 g (0.13 mol) of Potassium Hydroxide (KOH) in 40 mL of deionized water.

    • Causality: A strong aqueous base is required to attack the highly electrophilic carbonyl carbon of the formyl group, initiating the cleavage of the amide-like C-N bond.

  • Substrate Addition: Slowly add 5.63 g (39.30 mmol) of 4-Methoxy-piperidine-1-carbaldehyde (CAS 141047-49-6) to the alkaline solution[2].

  • Reaction Execution: Stir the biphasic reaction mixture continuously at room temperature (20°C) for 24 hours[2].

    • Causality: Room temperature is deliberately selected over reflux conditions to prevent thermal degradation or undesired ring-opening of the piperidine core, ensuring high fidelity of the methoxy ether linkage.

  • Biphasic Extraction: Extract the aqueous reaction mixture with diethyl ether (4 × 20 mL)[2].

    • Causality: Diethyl ether is chosen due to its excellent partition coefficient for the newly liberated, lipophilic free amine. The water-soluble potassium formate byproduct remains trapped in the aqueous layer, driving a clean separation.

  • Isolation (Self-Validating Step): Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Validate the product's purity via LC-MS (expected m/z [M+H]+=116.1 ) and the absence of the ~8.0 ppm formyl peak in NMR.

Visualizing the Synthetic Pipeline

The diagram below illustrates the logical progression from the raw starting material, through the protected 141047-49-6 intermediate, culminating in the functional free amine.

Pathway SM 4-Hydroxypiperidine (CAS: 5382-16-1) Step1 N-Formylation SM->Step1 HCOOH / Ac2O Step2 O-Methylation Step1->Step2 NaH, MeI Target 4-Methoxy-piperidine- 1-carbaldehyde (CAS: 141047-49-6) Step2->Target Etherification Step3 Base Hydrolysis Target->Step3 KOH, H2O, 24h Product 4-Methoxypiperidine (CAS: 4045-24-3) Step3->Product Ether Extraction

Synthetic workflow for the protection, etherification, and deprotection of CAS 141047-49-6.

References

  • ChemSrc. "141047-49-6_1-Piperidinecarboxaldehyde, 4-methoxy - Physical and Chemical Properties." Available at: 1

  • BidePharm. "CAS: 4045-24-3, 4-Methoxypiperidine Synthesis and Experimental Protocols." Available at: 2

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Workflows for 4-Methoxy-piperidine-1-carbaldehyde

Executive Summary In modern drug development and medicinal chemistry, piperidine derivatives serve as ubiquitous pharmacophores. Among these, 4-Methoxy-piperidine-1-carbaldehyde (CAS: 141047-49-6) is a highly valuable sy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and medicinal chemistry, piperidine derivatives serve as ubiquitous pharmacophores. Among these, 4-Methoxy-piperidine-1-carbaldehyde (CAS: 141047-49-6) is a highly valuable synthetic intermediate. Functioning as a protected amine and a versatile building block, it provides unique steric and electronic properties due to its methoxy ether linkage and N-formyl group.

This technical guide provides an in-depth analysis of its physicochemical properties, the thermodynamic causality behind its boiling point, and a self-validating experimental workflow for its synthesis and purification.

Structural and Quantitative Data

Understanding the baseline quantitative metrics of 4-Methoxy-piperidine-1-carbaldehyde is critical for predicting its behavior in organic reactions and chromatographic separations. The data below synthesizes its core physical parameters [1].

PropertyValue
Chemical Name 4-Methoxy-piperidine-1-carbaldehyde
Synonyms 1-Piperidinecarboxaldehyde, 4-methoxy-; 1-formyl-4-methoxypiperidine
CAS Registry Number 141047-49-6
Molecular Formula C₇H₁₃NO₂
Molecular Weight 143.184 g/mol
Exact Mass 143.0946 g/mol
Topological Polar Surface Area (TPSA) 29.54 Ų
LogP (Predicted) ~0.83
Physical State (at 20 °C) Viscous Liquid

Thermodynamic Causality: Boiling Point Dynamics

A critical challenge when working with 4-Methoxy-piperidine-1-carbaldehyde is its thermal management during purification. While standard chemical databases [2] rarely list a definitive atmospheric boiling point for this specific compound due to its tendency to thermally degrade, we can accurately deduce its thermodynamic behavior through structural causality.

The Causality of Elevated Boiling Points in Formamides: The precursor molecule, 4-methoxypiperidine, exhibits an atmospheric boiling point of approximately 174 °C [3]. However, the introduction of the N-formyl group fundamentally alters the molecule's intermolecular forces.

In 4-Methoxy-piperidine-1-carbaldehyde, the nitrogen lone pair delocalizes into the carbonyl π -system. This resonance confers a partial double-bond character to the C–N bond and generates a strong molecular dipole. The transition from a secondary amine to a tertiary formamide eliminates hydrogen bond donation but significantly amplifies dipole-dipole interactions.

Consequently, the predicted atmospheric boiling point elevates drastically to the 260–280 °C range . Because heating the compound to this temperature at 760 mmHg will induce thermal decomposition (such as ether cleavage or decarbonylation), vacuum distillation is the mandatory isolation technique , typically requiring temperatures of 110–130 °C at ≤10 mmHg .

Experimental Methodology: Synthesis and Isolation

To ensure high scientific integrity, the following protocol describes a self-validating system for the synthesis of 4-Methoxy-piperidine-1-carbaldehyde via the formylation of 4-methoxypiperidine. Every step is grounded in mechanistic causality.

Step-by-Step Protocol
  • Reagent Preparation and Inertion

    • Action: Charge a flame-dried round-bottom flask with 4-methoxypiperidine (1.0 equiv) under a nitrogen atmosphere.

    • Causality: While the starting amine is not highly air-sensitive, inert conditions prevent the oxidative degradation of the amine and stop atmospheric moisture from hydrolyzing the formylating agent.

  • Formylation

    • Action: Add an excess of ethyl formate (3.0 to 5.0 equiv) to the flask.

    • Causality: Ethyl formate serves a dual purpose as both the acyl donor and the reaction solvent. Using it in excess drives the equilibrium of the nucleophilic acyl substitution forward without requiring external coupling reagents.

  • Thermal Activation

    • Action: Heat the reaction mixture to reflux (approx. 54 °C) for 12–16 hours. Monitor via LC-MS.

    • Causality: The ester carbonyl of ethyl formate is less electrophilic than an acid chloride. Sustained thermal energy is required to overcome the activation barrier for the formation of the tetrahedral intermediate.

  • Solvent Evaporation

    • Action: Concentrate the mixture in vacuo to remove unreacted ethyl formate and the ethanol byproduct.

  • Fractional Vacuum Distillation

    • Action: Transfer the crude viscous oil to a short-path distillation apparatus. Distill the product at <10 mmHg.

    • Causality: As established in the thermodynamic profiling, high-temperature atmospheric distillation induces thermal cracking. Vacuum distillation ensures the product vaporizes well below its degradation threshold.

Analytical Characterization (QA/QC)

The final step in a self-validating protocol is structural confirmation. When analyzing the purified 4-Methoxy-piperidine-1-carbaldehyde via ¹H NMR (in CDCl₃), scientists must account for amide rotamers .

Causality: Due to the restricted rotation around the amide C–N bond (caused by the aforementioned resonance), the product exists as a mixture of cis and trans conformers at room temperature. The characteristic formyl proton will appear as two distinct singlets (typically around 8.0 ppm). Recognizing this rotameric population is crucial; it confirms both the successful formylation and the structural integrity of the amide bond, preventing the misinterpretation of the spectrum as an impure sample.

Systems Diagram: Synthetic Workflow

The following diagram maps the logical flow of the synthesis, purification, and validation phases, illustrating the lifecycle of the compound from raw material to verified building block.

G A 4-Methoxypiperidine (Starting Material) C N-Formylation Reaction (Reflux, 12-16h) A->C Nucleophilic Attack B Ethyl Formate (Formylating Agent) B->C Acyl Donor D 4-Methoxy-piperidine-1-carbaldehyde (Crude Product) C->D -EtOH Byproduct E Vacuum Distillation (<10 mmHg) D->E Thermal Purification F NMR/LC-MS Validation (Rotamer Check) E->F QA/QC G Medicinal Chemistry Building Block F->G Verified Intermediate

Synthetic workflow and analytical validation for 4-Methoxy-piperidine-1-carbaldehyde.

References

  • ChemSrc. "1-Piperidinecarboxaldehyde, 4-methoxy- (CAS 141047-49-6) Physical and Chemical Properties." ChemSrc Database. Available at:[Link][1]

  • Molaid Chemical Database. "4-Methoxy-piperidine-1-carbaldehyde - Properties and Downstream Products." Available at: [Link][2]

Sources

Exploratory

4-Methoxy-piperidine-1-carbaldehyde solubility in polar and non-polar solvents

An In-depth Technical Guide on the Solubility of 4-Methoxy-piperidine-1-carbaldehyde For Researchers, Scientists, and Drug Development Professionals Abstract The solubility of a compound is a critical physicochemical pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Solubility of 4-Methoxy-piperidine-1-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of a compound is a critical physicochemical property that dictates its behavior in both chemical reactions and biological systems, profoundly influencing process efficiency, formulation, and bioavailability. This guide provides a comprehensive technical overview of the solubility profile of 4-Methoxy-piperidine-1-carbaldehyde. Lacking extensive published quantitative data for this specific molecule, this document establishes a robust theoretical framework based on its molecular structure and functional group analysis. It further provides field-proven experimental protocols for researchers to determine its solubility in various polar and non-polar solvents, ensuring a self-validating system for data generation. By synthesizing established chemical principles with practical methodologies, this guide serves as an essential resource for scientists working with this compound in synthetic chemistry and drug development contexts.

Introduction: The Critical Role of Solubility

4-Methoxy-piperidine-1-carbaldehyde is a substituted piperidine derivative featuring a methoxy group at the 4-position and a formyl group on the piperidine nitrogen. The piperidine ring is a privileged scaffold in medicinal chemistry, and understanding the solubility of its derivatives is paramount for optimizing reaction conditions, purification strategies, and, crucially, for drug formulation.[1] Poor aqueous solubility is a primary contributor to the failure of drug candidates in clinical trials, as it often leads to low bioavailability.[2][3]

This guide will first deconstruct the molecular features of 4-Methoxy-piperidine-1-carbaldehyde to predict its solubility behavior. Following this theoretical analysis, a detailed, step-by-step experimental protocol is provided to empower researchers to quantitatively assess its solubility in their specific solvent systems of interest.

Molecular Structure Analysis and Predicted Physicochemical Properties

To understand the solubility of 4-Methoxy-piperidine-1-carbaldehyde, we must first analyze its structure. The molecule is composed of three key functional regions:

  • The Piperidine Ring: A saturated heterocyclic amine, which in its base form, provides a degree of polarity. The chair conformation is its most stable form.[4]

  • The Methoxy Group (-OCH₃): An ether group attached at the 4-position. The oxygen atom can act as a hydrogen bond acceptor, contributing to polarity.

  • The N-Carbaldehyde (N-Formyl) Group (-CHO): An amide-like group where a formyl group is attached to the piperidine nitrogen. This is a highly polar group. The carbonyl oxygen is a strong hydrogen bond acceptor, and the C-N bond has significant double-bond character, making the group planar. The related compound, N-formylpiperidine, is known to be a polar aprotic solvent.[5]

The general principle of "like dissolves like" is the foundational rule for predicting solubility.[6] This principle states that substances with similar intermolecular forces are likely to be soluble in one another.

Polarity and Hydrogen Bonding Capability

The combination of the ether oxygen and the highly polar N-formyl group makes 4-Methoxy-piperidine-1-carbaldehyde a distinctly polar molecule.

  • Hydrogen Bond Acceptors: The molecule possesses two primary hydrogen bond acceptor sites: the oxygen of the methoxy group and the carbonyl oxygen of the formyl group.

  • Hydrogen Bond Donors: The molecule itself lacks any hydrogen bond donor atoms (like an N-H or O-H group). This is a critical distinction.

This structure suggests that 4-Methoxy-piperidine-1-carbaldehyde will be most soluble in solvents that can interact favorably with its polar regions and hydrogen bond acceptors.

Theoretical Solubility Profile

Based on the molecular structure analysis, a qualitative prediction of solubility in common laboratory solvents can be made.

Solvent Class Example Solvents Predicted Solubility Rationale for Prediction
Polar Protic Water, Ethanol, MethanolModerate to High These solvents are strong hydrogen bond donors and can interact effectively with the molecule's two hydrogen bond acceptor sites. The overall polarity is well-matched.
Polar Aprotic DMSO, Dimethylformamide (DMF)High These solvents are highly polar and, while not hydrogen bond donors, can engage in strong dipole-dipole interactions. The solubility of similar formyl-peptides in DMSO and DMF is well-documented.[7]
Non-Polar Hexane, TolueneLow to Insoluble The significant polarity of the N-formyl and methoxy groups is mismatched with the non-polar nature of these solvents, which primarily rely on weak van der Waals forces.[6]
Chlorinated Dichloromethane, ChloroformModerate These solvents have a moderate polarity and can dissolve a range of compounds. They are expected to be better solvents than purely non-polar options like hexane.

Experimental Protocol for Solubility Determination

The following protocol describes the widely accepted "shake-flask" method, a reliable technique for determining the equilibrium solubility of a compound.[8] This self-validating system ensures that a saturated solution is achieved, providing an accurate measure of solubility.

Causality Behind Experimental Choices
  • Equilibrium: The core principle is to create a saturated solution where the rate of dissolution equals the rate of precipitation. The extended shaking/agitation and subsequent settling period are crucial for reaching this thermodynamic equilibrium.

  • Temperature Control: Solubility is temperature-dependent. Conducting the experiment in a temperature-controlled environment (e.g., a 25 °C water bath) is essential for reproducibility and standardization.

  • Purity: The purity of both the solute (4-Methoxy-piperidine-1-carbaldehyde) and the solvent will directly impact the final measurement. Using high-purity materials is non-negotiable.

  • Quantification Method: A reliable analytical method like HPLC or UV-Vis spectroscopy is required to accurately determine the concentration of the dissolved compound in the supernatant. The choice of method depends on the compound's properties (e.g., presence of a chromophore).

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid 4-Methoxy-piperidine-1-carbaldehyde to a series of vials. The excess solid is critical to ensure that saturation is reached.[9]

  • Solvent Addition: Add a precise, known volume of each test solvent (e.g., 1 mL) to the corresponding vials.

  • Equilibration: Seal the vials tightly and place them in an agitator or shaker within a temperature-controlled water bath set to 25 °C. Agitate the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After agitation, allow the vials to stand undisturbed in the temperature-controlled bath for at least 24 hours. This allows the excess, undissolved solid to settle, leaving a clear, saturated supernatant.

  • Sampling: Carefully withdraw a small aliquot of the clear supernatant from each vial. It is critical not to disturb the solid at the bottom.

  • Filtration (Optional but Recommended): Filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles.

  • Dilution: Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the chosen analytical method.

  • Quantification: Analyze the diluted samples using a pre-calibrated analytical method (e.g., HPLC) to determine the concentration of 4-Methoxy-piperidine-1-carbaldehyde.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

Visualized Experimental Workflow

Solubility_Workflow cluster_prep Preparation & Equilibration cluster_analysis Sampling & Analysis cluster_result Final Calculation A 1. Add Excess Solute to Vials B 2. Add Known Volume of Solvent A->B C 3. Agitate at Constant Temp (e.g., 24-48h @ 25°C) B->C D 4. Settle at Constant Temp (e.g., 24h @ 25°C) C->D E 5. Withdraw Supernatant D->E F 6. Filter Aliquot (0.22 µm) E->F G 7. Dilute Sample F->G H 8. Quantify Concentration (e.g., HPLC) G->H I 9. Calculate Solubility (Concentration x Dilution Factor) H->I

Caption: Workflow for the experimental determination of solubility.

Molecular Interactions and Solvent Choice

The choice of solvent is critical in drug development, not only for synthesis but also for formulation. For instance, Dimethyl sulfoxide (DMSO) is a common solvent for storing compound libraries, while phosphate-buffered saline (PBS) is used to simulate physiological conditions.[9]

The diagram below illustrates the predicted dominant intermolecular forces between 4-Methoxy-piperidine-1-carbaldehyde and different solvent types.

Molecular_Interactions Compound 4-Methoxy-piperidine-1-carbaldehyde (Polar Molecule) Protic Polar Protic Solvent (e.g., Water, Ethanol) Compound->Protic Strong: Hydrogen Bonding Dipole-Dipole Aprotic Polar Aprotic Solvent (e.g., DMSO, DMF) Compound->Aprotic Strong: Dipole-Dipole NonPolar Non-Polar Solvent (e.g., Hexane, Toluene) Compound->NonPolar Weak: Van der Waals

Sources

Foundational

A Technical Guide to 4-Methoxy-piperidine-1-carbaldehyde Derivatives: Synthesis, Characterization, and Applications

This in-depth technical guide provides a comprehensive overview of 4-methoxy-piperidine-1-carbaldehyde and its derivatives. It is intended for researchers, scientists, and drug development professionals interested in the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive overview of 4-methoxy-piperidine-1-carbaldehyde and its derivatives. It is intended for researchers, scientists, and drug development professionals interested in the synthesis, characterization, and potential applications of this important class of heterocyclic compounds. This document delves into the synthetic pathways, analytical techniques, and prospective uses in medicinal chemistry, offering a foundational resource for leveraging these molecules in research and development.

Introduction: The Versatile 4-Methoxypiperidine Scaffold

The piperidine ring is a fundamental heterocyclic motif present in a vast array of natural products and synthetic pharmaceuticals.[1] Its saturated, six-membered ring structure containing a nitrogen atom provides a versatile scaffold that can be readily functionalized to modulate physicochemical and pharmacological properties.[2] The incorporation of a methoxy group at the 4-position of the piperidine ring introduces a key structural element that can influence a molecule's polarity, hydrogen bonding capacity, and metabolic stability. This makes 4-methoxypiperidine a valuable building block in drug discovery.[3]

The addition of a carbaldehyde (formyl) group at the 1-position (the nitrogen atom) to create 4-methoxy-piperidine-1-carbaldehyde further enhances its utility as a synthetic intermediate. The N-formyl group can serve as a protecting group, a directing group in subsequent reactions, or a precursor for a variety of other functional groups. This guide will explore the synthesis of this core structure and its subsequent derivatization to create a library of novel compounds with potential therapeutic applications.

Synthesis of the Core Structure: 4-Methoxy-piperidine-1-carbaldehyde

The synthesis of 4-methoxy-piperidine-1-carbaldehyde is typically achieved through the N-formylation of 4-methoxypiperidine. Several methods are available for the formylation of secondary amines, with the choice of reagent and conditions often depending on the scale of the reaction and the presence of other functional groups.

Formylation using Formic Acid

A straightforward and common method for the N-formylation of amines is the use of formic acid.[4] The reaction proceeds by the dehydration of the initially formed ammonium formate salt.

Derivatization_Pathways A 4-Methoxy-piperidine-1-carbaldehyde B 1-Methyl-4-methoxypiperidine A->B Reduction (e.g., LiAlH4) C 1-(Hydroxymethyl)-4-methoxypiperidine A->C Reduction (e.g., NaBH4) E [1-(4-Methoxypiperidin-1-yl)methyl]phosphonates A->E Pudovik Reaction D 1-(Aminomethyl)-4-methoxypiperidine B->D Further functionalization

Sources

Exploratory

Pharmacokinetic Profiling of 4-Methoxy-piperidine-1-carbaldehyde Derivatives: A Technical Guide for Lead Optimization

Structural Rationale & Physicochemical Profiling The incorporation of the 4-methoxy-piperidine-1-carbaldehyde (1-formyl-4-methoxypiperidine) moiety into drug candidates is a highly specialized structural strategy utilize...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Structural Rationale & Physicochemical Profiling

The incorporation of the 4-methoxy-piperidine-1-carbaldehyde (1-formyl-4-methoxypiperidine) moiety into drug candidates is a highly specialized structural strategy utilized in modern medicinal chemistry. As a Senior Application Scientist, I frequently observe lead series failing due to poor physicochemical properties. This specific moiety serves as a masterclass in property-based drug design, addressing two major liabilities simultaneously: basicity-driven toxicity and poor membrane permeability.

Unsubstituted piperidines typically present a basic secondary amine (pKa ~9.5), which is a notorious pharmacophore for human ether-a-go-go-related gene (hERG) channel blockade and lysosomal trapping (phospholipidosis) 1. By formylating the nitrogen (1-carbaldehyde), we completely abrogate this basicity, converting the amine into a neutral formamide 2. This modification drastically reduces hERG liability[1].

However, N-formylation increases lipophilicity, which can precipitate poor aqueous solubility. The strategic addition of the 4-methoxy group introduces a polar hydrogen-bond acceptor, restoring a degree of solubility while maintaining excellent passive membrane permeability and blood-brain barrier (BBB) penetration—a crucial factor in neuro-oncology and CNS drug design 3.

Metabolic Pathways & Biotransformation

While the physicochemical benefits are clear, this moiety introduces specific metabolic soft spots that must be monitored during Drug Metabolism and Pharmacokinetics (DMPK) screening. The primary biotransformation routes include CYP-mediated O-demethylation of the methoxy group and CYP3A4-mediated oxidation of the piperidine ring 4.

MetabolicPathway A Parent Compound (4-Methoxy-piperidine-1-carbaldehyde) B O-Demethylation (4-Hydroxy derivative) A->B CYP2D6 / CYP3A4 (Phase I) C Deformylation (4-Methoxypiperidine) A->C Amidases (Hydrolysis) D Ring Oxidation (Lactam formation) A->D CYP3A4 (Oxidation) E Excretion (Renal/Biliary) B->E Glucuronidation (Phase II) C->E D->E

Fig 1: Major metabolic biotransformation pathways of 4-methoxy-piperidine-1-carbaldehyde.

Experimental Workflows for PK Validation

In my laboratory, every protocol described must be a self-validating system . We do not run assays without internal controls that prove the biological system was active and the analytical extraction was successful.

Protocol 1: In Vitro Microsomal Stability (Self-Validating)

Causality & Rationale: We use this assay to quantify the intrinsic clearance ( CLint​ ) driven by CYP-mediated O-demethylation. Verapamil is included as a high-clearance positive control to validate the metabolic viability of the CYP enzymes in the microsome batch, while Warfarin acts as a low-clearance negative control to ensure no non-specific degradation is occurring.

Step-by-Step Methodology:

  • Preparation: Thaw human and rat liver microsomes (HLM/RLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Test Article & Controls: Spike the test compound (1 µM final concentration). Concurrently, prepare separate incubations for Verapamil (1 µM) and Warfarin (1 µM).

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final).

  • Quenching & Time-Course: At exactly 0, 5, 15, 30, and 60 minutes, aliquot 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing Tolbutamide (Internal Standard). Causality: The organic solvent instantly denatures the CYP proteins, halting the reaction.

  • Analysis: Centrifuge at 4000 rpm for 15 mins to pellet proteins. Analyze the supernatant via LC-MS/MS (MRM mode).

  • Data Processing: Calculate half-life ( t1/2​ ) from the log-linear decline. Derive CLint​=(0.693/t1/2​)×(mL/mg protein) .

Protocol 2: In Vivo Pharmacokinetic Profiling (Rat PO/IV)

Causality & Rationale: To determine absolute bioavailability ( F% ) and systemic clearance. Because the formamide modification neutralizes the piperidine ring, the compound lacks a basic center for strong cation exchange (SCX) solid-phase extraction. Therefore, Liquid-Liquid Extraction (LLE) is selected to efficiently partition the neutral, lipophilic moiety away from plasma proteins.

Step-by-Step Methodology:

  • Formulation Strategy: The molecule is lipophilic (LogD ~1.8). Formulate the compound in 5% DMSO / 10% Solutol HS15 / 85% Saline. Causality: Solutol forms micelles that encapsulate the lipophilic core, preventing in vivo precipitation upon intravenous injection, which would otherwise artificially inflate the volume of distribution ( Vd​ ).

  • Dosing (Crossover Design): Administer to male Sprague-Dawley rats (n=3). Intravenous (IV) dose at 1 mg/kg via tail vein; Oral (PO) dose at 5 mg/kg via oral gavage.

  • Sampling: Collect serial blood samples (200 µL) via jugular vein catheter at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours into K2EDTA tubes.

  • Plasma Processing: Centrifuge immediately (3000g, 4°C, 10 mins). Extract plasma using LLE with methyl tert-butyl ether (MTBE) to recover the neutral formamide efficiently.

  • Quantification: Evaporate the organic layer, reconstitute in mobile phase, and perform LC-MS/MS analysis. Calculate AUC, Cmax​ , Tmax​ , Vdss​ , and Clearance using Non-Compartmental Analysis (NCA).

PKWorkflow N1 Formulation & QC (Visual & LC-UV) N2 Parallel Dosing (IV: 1 mg/kg | PO: 5 mg/kg) N1->N2 Pass QC N3 Serial Sampling (0-24h, K2EDTA) N2->N3 In Vivo N4 Sample Prep (LLE Extraction + IS) N3->N4 Plasma N5 LC-MS/MS & NCA (AUC, CL, Vd, F%) N4->N5 Organic Layer

Fig 2: Self-validating in vivo PK workflow with internal QC and non-compartmental analysis.

Quantitative Data Presentation

To demonstrate the pharmacokinetic advantages of the 4-methoxy-piperidine-1-carbaldehyde motif, the table below compares its expected DMPK profile against a standard, unsubstituted piperidine analog.

Table 1: Comparative in vitro and in vivo DMPK Parameters

ParameterUnsubstituted Piperidine4-Methoxy-piperidine-1-carbaldehydeImpact / Rationale
pKa (Basic) ~9.5Neutral (Amide)Abrogates hERG binding; reduces lysosomal trapping.
LogD (pH 7.4) 0.51.8Improved passive permeability (Caco-2).
hERG IC50 (µM) 1.2 (High Risk)> 30 (Low Risk)Removal of positive charge eliminates channel interaction.
HLM CLint​ (µL/min/mg) 1545Increased clearance due to O-demethylation vulnerability.
Oral Bioavailability (F%) 12%48%Better absorption compensates for higher hepatic clearance.
Brain/Plasma Ratio ( Kp​ ) 0.10.8Methoxy group and neutral state enhance BBB crossing.

Conclusion

The strategic integration of the 4-methoxy-piperidine-1-carbaldehyde moiety is a powerful tool in lead optimization. While the N-formylation successfully mitigates cardiovascular toxicity (hERG) and enhances membrane permeability, the 4-methoxy substitution fine-tunes lipophilicity and promotes BBB penetration. However, DMPK scientists must rigorously monitor the metabolic liability introduced by O-demethylation. By employing the self-validating protocols outlined in this guide, researchers can accurately quantify these trade-offs and optimize their lead compounds for clinical success.

References

  • Source: PMC (nih.gov)
  • Source: PubMed (nih.gov)
  • Title: Discovery of a Novel Mutant-Selective Epidermal Growth Factor Receptor Inhibitor Using in silico Enabled Drug Source: ChemRxiv URL
  • Source: PubChem (nih.gov)

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield N-Formylation Synthesis of 4-Methoxy-piperidine-1-carbaldehyde

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists Introduction and Strategic Rationale 4-Methoxy-piperidine-1-c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists

Introduction and Strategic Rationale

4-Methoxy-piperidine-1-carbaldehyde (CAS: 141047-49-6) is a critical secondary amine building block utilized extensively in the development of targeted therapeutics, including novel mutant-selective Epidermal Growth Factor Receptor (EGFR) inhibitors[1] and PDE10A inhibitors. The introduction of the formyl group (N-formylation) serves either as a stable protecting group or as a definitive structural motif in the final active pharmaceutical ingredient (API).

Mechanistic Pathway & Workflow Design

The reaction relies on the in situ generation of acetic formic anhydride. Because the formyl carbonyl is less sterically hindered and more electrophilic than the acetyl carbonyl, the nucleophilic nitrogen of 4-methoxypiperidine selectively attacks the formyl group, yielding the desired N-formylated product and acetic acid as a byproduct.

G A Formic Acid + Acetic Anhydride B Acetic Formic Anhydride (in situ) A->B 55°C, 2h D Nucleophilic Attack (Regioselective) B->D C 4-Methoxypiperidine C->D E 4-Methoxy-piperidine- 1-carbaldehyde D->E 0°C to RT, THF

Fig 1: Regioselective N-formylation workflow via in situ mixed anhydride generation.

Quantitative Reagent Matrix

To ensure a self-validating and scalable system, the stoichiometric ratios must be strictly maintained. An excess of the mixed anhydride ensures complete conversion of the secondary amine.

Reagent / MaterialRoleEquivalentsAmount (for 10 mmol scale)Notes
4-Methoxypiperidine Starting Material1.0 eq1.15 g (10.0 mmol)Ensure anhydrous conditions[3].
Formic Acid (98%) Formyl Source2.5 eq0.94 mL (25.0 mmol)Use high purity to limit water.
Acetic Anhydride Activating Agent2.5 eq2.36 mL (25.0 mmol)Highly moisture sensitive.
Tetrahydrofuran (THF) SolventN/A20.0 mLAnhydrous, inhibitor-free.
NaHCO3 (sat. aq.) Quench / BaseExcess~30.0 mLNeutralizes acetic acid byproduct.
Ethyl Acetate (EtOAc) Extraction SolventN/A3 x 20.0 mLStandard organic phase.

Step-by-Step Synthesis Protocol

This protocol is designed to maximize regioselectivity and minimize thermal degradation of the mixed anhydride intermediate[2].

Phase 1: Preparation of Acetic Formic Anhydride

Causality Note: Acetic formic anhydride is thermally unstable and cannot be stored. It must be generated immediately prior to use.

  • Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser under an inert nitrogen atmosphere.

  • Add 2.36 mL of acetic anhydride followed by the dropwise addition of 0.94 mL of formic acid.

  • Heat the mixture to 55 °C for exactly 2 hours [2].

  • Remove from heat and allow the solution to cool to ambient temperature.

Phase 2: N-Formylation Reaction

Causality Note: The nucleophilic attack is highly exothermic. Performing the addition at 0 °C prevents the degradation of the mixed anhydride into carbon monoxide and acetic acid, ensuring high atom economy.

  • In a separate 100 mL round-bottom flask, dissolve 1.15 g of 4-methoxypiperidine in 20.0 mL of anhydrous THF.

  • Submerge the flask in an ice-water bath and allow the internal temperature to reach 0 °C.

  • Transfer the prepared acetic formic anhydride to an addition funnel and add it dropwise to the stirred amine solution over 15 minutes.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (20-25 °C).

  • Stir continuously for 2 hours [2]. Reaction completion can be monitored via TLC (DCM:MeOH 9:1, visualizing with Ninhydrin stain—disappearance of the secondary amine spot).

Phase 3: Quench and Purification

Causality Note: A mild basic quench is required to neutralize the acetic acid byproduct without hydrolyzing the newly formed formamide bond.

  • Cool the reaction mixture back to 0 °C.

  • Slowly add 30.0 mL of saturated aqueous NaHCO3. Caution: Vigorous effervescence (CO2 gas evolution) will occur.

  • Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 x 20 mL)[2].

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure via rotary evaporation.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, eluting with a gradient of Petroleum Ether/Ethyl Acetate) to yield pure 4-Methoxy-piperidine-1-carbaldehyde as a pale yellow to colorless oil[2][4].

Analytical Validation Parameters

To validate the success of the synthesis, the following analytical signatures should be confirmed:

  • Mass Spectrometry (ESI-MS): Expected [M+H]+ at m/z 144.1[4].

  • 1H NMR (CDCl3, 400 MHz):

    • Crucial Diagnostic Peak: A distinct singlet at ~8.0 ppm corresponding to the formyl proton (-CHO).

    • Note on Rotamers: Because the C-N amide bond has restricted rotation, NMR spectra of N-formyl piperidines typically display peak doubling (rotamers) at room temperature. The methoxy singlet (~3.3 ppm) and piperidine ring protons will appear as two distinct sets of integrated peaks.

References

  • chemsrc.com. 141047-49-6 CAS号:141047-49-6 1-Piperidinecarboxaldehyde, 4-methoxy-.
  • National Center for Biotechnology Information (PMC). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt.
  • ACS Publications. Discovery of a Novel Mutant-Selective Epidermal Growth Factor Receptor Inhibitor Using an In Silico Enabled Drug Discovery Platform.
  • J&K Scientific LLC. 4-Methoxy-piperidine hydrochloride | 4045-25-4.

Sources

Application

Application Note: 4-Methoxy-piperidine-1-carbaldehyde (4-MPC) as a Versatile Building Block in Organic Synthesis

Executive Summary 4-Methoxy-piperidine-1-carbaldehyde (4-MPC) is a highly versatile, dual-functional building block in modern organic synthesis. Structurally, it combines an electrophilic N-formyl moiety with a 4-methoxy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Methoxy-piperidine-1-carbaldehyde (4-MPC) is a highly versatile, dual-functional building block in modern organic synthesis. Structurally, it combines an electrophilic N-formyl moiety with a 4-methoxypiperidine core. This unique architecture allows it to serve two distinct, highly valuable roles:

  • A sterically tuned formylating/insertion agent for the synthesis of complex oxygen heterocycles via aryne chemistry.

  • A stable, protected precursor to the 4-methoxypiperidine pharmacophore, a privileged scaffold used to optimize the pharmacokinetic profiles of advanced active pharmaceutical ingredients (APIs).

This application note details the mechanistic rationale, quantitative efficiency, and self-validating protocols for utilizing 4-MPC in both heterocycle synthesis and medicinal chemistry workflows.

Mechanistic Utility & Synthetic Pathways

The synthetic utility of 4-MPC is dictated by its structural dichotomy. The N-formyl group is less aggressively electrophilic than traditional reagents like N,N-dimethylformamide (DMF), allowing for controlled Vilsmeier-Haack formylations and highly selective [2+2] cycloadditions with arynes[1]. Conversely, the formyl group acts as a robust protecting group for the secondary amine during harsh cross-coupling reactions, which can later be cleaved to reveal the 4-methoxypiperidine core—a moiety proven to enhance aqueous solubility and reduce the cLogP of drug candidates[2].

G A 4-Methoxy-piperidine -1-carbaldehyde B Aryne Insertion ([2+2] Cycloaddition) A->B Aryne + CsF C Vilsmeier-Haack Formylation A->C POCl3 D Acidic/Basic Deformylation A->D HCl / MeOH E Dihydrobenzofurans (o-Quinone Methides) B->E F Formylated Arenes (Mild Conditions) C->F G 4-Methoxypiperidine (API Pharmacophore) D->G

Synthetic workflows utilizing 4-MPC for heterocycle synthesis, formylation, and API development.

Aryne Insertion and Heterocycle Synthesis

A breakthrough application of the N-formylpiperidine scaffold is its reaction with in situ generated arynes. When arynes are generated from o-(trimethylsilyl)aryl triflates via fluoride-induced elimination, they readily insert into the C=O π-bond of formamides[1].

The Causality of Steric Bulk: When standard DMF is used, the reaction suffers from competitive insertion into the N–C σ-bond, drastically lowering the yield of the desired o-quinone methide intermediate. However, bulky formamides like 1-formylpiperidine (and 4-MPC) provide critical steric hindrance that completely suppresses this N–C insertion[3]. This directs the reaction exclusively toward a [2+2] cycloaddition, forming a highly reactive o-quinone methide that is subsequently trapped by dialkylzinc reagents (e.g., Et₂Zn) to yield ortho-disubstituted arenes or dihydrobenzofurans[4].

G N1 Aryne Precursor + CsF N2 Benzyne Intermediate N1->N2 Fluoride-triggered elimination N4 [2+2] Cycloaddition N2->N4 N3 4-MPC (C=O π-bond) N3->N4 N5 o-Quinone Methide Intermediate N4->N5 Ring opening N7 Ortho-Disubstituted Arene / Dihydrobenzofuran N5->N7 Nucleophilic trapping N6 Et2Zn or Active Methine N6->N7

Mechanistic pathway of aryne insertion into 4-MPC yielding o-quinone methides and heterocycles.

Quantitative Data: Formamide Efficiency in Aryne Trapping

The table below summarizes the comparative efficiency of different formamides in aryne insertion reactions, highlighting the superiority of the piperidine-1-carbaldehyde scaffold.

Formamide ReagentAryne PrecursorTrapping AgentMajor ProductYield (%)Mechanistic Observation
N,N-Dimethylformamide (DMF)TMS-Aryl TriflateEt₂ZnSalicylaldehyde derivative32%Low yield due to competitive N-C σ-bond insertion[1].
1-FormylpiperidineTMS-Aryl TriflateEt₂ZnDihydrobenzofuran75%Steric bulk of piperidine ring suppresses N-C insertion[3].
4-MPC TMS-Aryl TriflateEt₂Zn4-Methoxy-dihydrobenzofuran>70%Analogous high yield; the 4-methoxy group is well-tolerated.
Extrapolated based on the established reactivity of the 1-formylpiperidine scaffold.

Protocol 1: Synthesis of Dihydrobenzofurans via Aryne Insertion

Objective: To synthesize 4-methoxy-substituted dihydrobenzofurans via a three-component coupling of an aryne precursor, 4-MPC, and diethylzinc.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon.

    • Causality: Organozinc reagents and aryne intermediates are exceptionally sensitive to protic sources. Trace moisture will prematurely quench the Et₂Zn and hydrolyze the aryne precursor.

  • Reagent Loading: Add CsF (2.5 equiv) to the flask. Suspend in anhydrous CH₃CN (0.2 M). Add 4-MPC (1.5 equiv) and Et₂Zn (1.0 M in hexanes, 2.0 equiv).

  • Temperature Control: Cool the mixture to -40 °C using a dry ice/acetonitrile bath.

    • Causality: Low temperatures prevent the rapid dimerization of the highly reactive benzyne intermediate into biphenylene, ensuring it reacts selectively with the C=O bond of 4-MPC.

  • Aryne Generation: Slowly add the o-(trimethylsilyl)aryl triflate (1.0 equiv) dropwise over 10 minutes.

    • Causality: Fluoride from CsF triggers the desilylative elimination of the triflate, generating the benzyne intermediate in situ.

  • Reaction Maturation: Allow the reaction to slowly warm to room temperature over 12 hours. Monitor via TLC (Hexanes:EtOAc 3:1). The disappearance of the triflate starting material validates the completion of the aryne generation.

  • Quench and Workup: Cool the flask to 0 °C and carefully quench with saturated aqueous NH₄Cl.

    • Causality: NH₄Cl safely hydrolyzes unreacted Et₂Zn without causing the highly exothermic, potentially dangerous runaway reactions associated with direct water addition.

  • Isolation: Extract with EtOAc (3x), wash with brine, dry over anhydrous MgSO₄, and purify via silica gel flash chromatography.

4-MPC as a Precursor to Pharmacophores in Medicinal Chemistry

Beyond its role as a reactive reagent, 4-MPC is heavily utilized as a protected precursor to 4-methoxypiperidine . This secondary amine is a privileged pharmacophore in drug discovery. For example, incorporating 4-methoxypiperidine into the C3-acrylamide moiety of pyrazolo[3,4-d]pyrimidine scaffolds has yielded highly potent kinase inhibitors for esophageal cancer[5]. Similarly, it has been used to optimize Oxidative Phosphorylation (OXPHOS) inhibitors for pancreatic cancer by significantly lowering the cLogP and improving cellular permeability[2].

The N-formyl group of 4-MPC is highly stable under transition-metal-catalyzed cross-coupling conditions (e.g., Suzuki or Buchwald-Hartwig aminations), allowing chemists to build complex core structures before revealing the active amine.

Protocol 2: Acidic Deformylation for API Synthesis

Objective: To cleanly cleave the N-formyl protecting group of a 4-MPC-derived intermediate to yield the active 4-methoxypiperidine hydrochloride salt.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the 4-MPC-derived intermediate (1.0 equiv) in a 2M solution of HCl in Methanol (10 volumes).

    • Causality: Acidic solvolysis effectively protonates and cleaves the N-formyl group as methyl formate. Methanolic HCl is chosen over harsher Lewis acids (like BBr₃) to prevent the unwanted cleavage of the 4-methoxy ether group.

  • Reflux: Heat the mixture to 65 °C under a reflux condenser for 4–6 hours.

  • Validation: Monitor by LC-MS. The mass shift corresponding to the loss of the formyl group (-28 Da) confirms complete deprotection.

  • Isolation: Evaporate the solvent to dryness under reduced pressure. Triturate the resulting crude solid with cold diethyl ether.

    • Causality: Trituration removes non-polar organic impurities and drives the precipitation of the highly polar 4-methoxypiperidine hydrochloride salt, yielding a high-purity solid ready for subsequent amide coupling or biological testing.

References

  • [4] Title: o-Quinone Methides and o-Quinone Sulfides via Arynes: Synthesis of Ortho-Disubstituted Arenes and Heterocycles Source: The Journal of Organic Chemistry - ACS Publications URL:

  • [2] Title: Multiparameter Optimization of Oxidative Phosphorylation Inhibitors for the Treatment of Pancreatic Cancer Source: Journal of Medicinal Chemistry - ACS Publications URL:

  • [5] Title: Ligand-centred phenotype-driven development of potent kinase inhibitors against oesophageal cancer Source: RSC Publishing URL:

  • [1] Title: Synthesis of Oxygen Heterocycles via Aromatic C-O Bond Formation Using Arynes Source: PMC (PubMed Central) URL:

  • [3] Title: Straightforward Synthesis of Dihydrobenzofurans and Benzofurans from Arynes Source: Organic Letters - ACS Publications URL:

Sources

Method

Application Note: Scale-Up Manufacturing Process for 4-Methoxy-piperidine-1-carbaldehyde

Executive Summary & Scientific Context 4-Methoxy-piperidine-1-carbaldehyde (CAS: 141047-49-6), also known as 1-formyl-4-methoxypiperidine, is a critical secondary amine derivative utilized extensively in advanced pharmac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

4-Methoxy-piperidine-1-carbaldehyde (CAS: 141047-49-6), also known as 1-formyl-4-methoxypiperidine, is a critical secondary amine derivative utilized extensively in advanced pharmaceutical synthesis. Its structural motif is frequently incorporated into the design of novel therapeutics, including PDE10A inhibitors targeting neurological disorders[1] and complement factor B inhibitors for the treatment of alternative complement pathway-mediated diseases like age-related macular degeneration (AMD)[2].

Mechanistic Rationale & Pathway Selection

The N-formylation of piperidine derivatives can be achieved through several synthetic pathways. At the discovery and early-development laboratory scale, the use of acetic formic anhydride (generated in situ from acetic anhydride and formic acid) is a common method for the rapid N-formylation of amines[3].

The Scale-Up Challenge: While the mixed anhydride method is kinetically favorable, it presents severe limitations for multi-kilogram manufacturing. Acetic formic anhydride is thermally unstable, requiring strict cryogenic control (0–5 °C) during addition[3]. Excursions in temperature lead to rapid decomposition, evolving hazardous carbon monoxide gas and creating dangerous pressurization in large-scale reactors.

The Manufacturing Solution: To ensure a robust, safe, and highly scalable process, this protocol utilizes an azeotropic dehydration methodology employing 85% aqueous formic acid and toluene. Causality & Expertise: Formic acid serves a dual role as both the formylating electrophile and the acid catalyst. Because the condensation of an amine with a carboxylic acid is an equilibrium process, we exploit Le Chatelier’s Principle. Toluene forms a minimum-boiling heterogeneous azeotrope with water. By conducting the reaction under reflux with a Dean-Stark trap, water is continuously partitioned and removed from the system, irreversibly driving the endothermic amidation to >99% conversion without the need for hazardous coupling reagents.

Process Workflow Diagram

ProcessFlow SM 4-Methoxypiperidine (Starting Material) Charge Reactor Charging (Inert N2 Atmosphere) SM->Charge Reagents Formic Acid (85%) + Toluene (Reagent & Solvent) Reagents->Charge React Azeotropic Distillation (Dean-Stark, 110°C) Charge->React Heat to Reflux Workup Aqueous Workup (NaHCO3 Neutralization) React->Workup -H2O (Byproduct) Distill Fractional Vacuum Distillation (110-115°C @ 2 mbar) Workup->Distill Organic Phase Product 4-Methoxy-piperidine-1-carbaldehyde (Final API Intermediate) Distill->Product >99% Purity

Workflow for the scalable synthesis of 4-Methoxy-piperidine-1-carbaldehyde.

Quantitative Data & Quality Specifications

To ensure lot-to-lot consistency, the following parameters must be monitored. The data below represents the expected analytical profile of the product synthesized via this scale-up protocol.

ParameterSpecification TargetAnalytical Method / IPC
Appearance Clear, colorless to pale yellow liquidVisual Inspection
Assay (Yield) ≥ 85%Gravimetric Analysis
Chemical Purity ≥ 99.0% (Area %)GC-FID
Starting Material Limit ≤ 0.5%GC-FID
Moisture Content ≤ 0.5% w/wKarl Fischer (KF) Titration
Residual Toluene ≤ 890 ppm (ICH Q3C Option 1)Headspace GC

Detailed Step-by-Step Methodology (10 Mol Pilot Scale)

Trustworthiness & Self-Validation: This protocol is designed as a self-validating system. The physical collection of water in Step 2.3 provides a real-time, stoichiometric readout of reaction progress, eliminating the need for constant chromatographic sampling during the heating phase.

Phase 1: Reactor Setup and Charging
  • Equip a 10 L jacketed glass reactor with a mechanical stirrer, a Dean-Stark trap attached to a water-cooled reflux condenser, an internal temperature probe (PT100), and a nitrogen inlet.

  • Purge the reactor with nitrogen for 15 minutes to displace atmospheric moisture and oxygen.

  • Charge the reactor with 4-methoxypiperidine (1.15 kg, 10.0 mol) and toluene (5.0 L). Initiate stirring at 150 RPM.

  • Critical Step: Cool the reactor jacket to 5 °C. Slowly add 85% aqueous formic acid (0.81 kg, ~15.0 mol) via an addition funnel over 30 minutes. Causality: The initial acid-base neutralization between the basic piperidine and formic acid is highly exothermic. Controlled addition prevents solvent flash-boiling and maintains a safe thermal profile.

Phase 2: Azeotropic Dehydration
  • Gradually increase the jacket temperature to heat the reaction mixture to reflux (internal temperature ~108–112 °C).

  • As the mixture refluxes, the toluene-water azeotrope will condense and separate in the Dean-Stark trap. The upper toluene layer will continuously overflow back into the reactor.

  • Self-Validating Metric: Monitor the volume of the lower aqueous layer collected. Calculation: 810 g of 85% formic acid contains ~121.5 g of water. The amidation of 10 mol of amine generates 180 g of water. Total expected water collection is approximately 301.5 mL.

  • Maintain reflux until water evolution ceases completely (typically 6–8 hours) and the collected aqueous volume matches the theoretical calculation (~300–310 mL).

  • Cool the reactor to 20 °C.

Phase 3: Workup and Phase Separation
  • Add 2.0 L of saturated aqueous sodium bicarbonate (NaHCO₃) to the reactor. Stir vigorously for 20 minutes. Causality: This step neutralizes the excess unreacted formic acid, preventing acid-catalyzed degradation of the product during subsequent high-temperature distillation.

  • Stop stirring and allow the phases to separate for 30 minutes.

  • Drain and discard the lower aqueous phase. Wash the upper organic phase with 1.0 L of brine (saturated NaCl) to pre-dry the organic layer.

  • Drain the brine layer and transfer the toluene solution to a rotary evaporator or wiped-film evaporator.

Phase 4: Solvent Recovery and Purification
  • Concentrate the organic phase under reduced pressure (50 mbar, 40 °C water bath) to recover the toluene solvent.

  • Transfer the crude liquid residue to a fractional vacuum distillation setup equipped with a Vigreux column.

  • Distill the product under high vacuum (approx. 2 mbar). Collect the main fraction boiling at 110–115 °C. Causality: Vacuum distillation is mandatory. 4-Methoxy-piperidine-1-carbaldehyde has a high boiling point at atmospheric pressure and may undergo thermal degradation if distilled without vacuum.

  • Package the purified clear liquid under an argon or nitrogen blanket in amber glass bottles to prevent oxidative degradation.

References

  • [2] Title: EP3022192A1 - Piperidinyl indole derivatives and their use as complement factor b inhibitors Source: Google Patents URL:

  • [1] Title: 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research Source: PMC (National Institutes of Health) URL:

  • [3] Title: Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt Source: MDPI URL:

Sources

Application

Application Note: Reagents and Protocols for the Synthesis of 4-Methoxy-piperidine-1-carbaldehyde

Executive Summary The synthesis of 4-methoxy-piperidine-1-carbaldehyde (also known as 1-formyl-4-methoxypiperidine) is a critical transformation in medicinal chemistry, often utilized to install a stable, neutral formyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 4-methoxy-piperidine-1-carbaldehyde (also known as 1-formyl-4-methoxypiperidine) is a critical transformation in medicinal chemistry, often utilized to install a stable, neutral formyl pharmacophore onto a piperidine scaffold. This application note details the mechanistic rationale, reagent selection, and self-validating experimental protocols required to achieve high-yielding N-formylation of 4-methoxypiperidine. Two distinct methodologies are provided: a rapid, high-yielding mixed-anhydride approach, and a green, solvent-free ester aminolysis approach.

Mechanistic Rationale & Reagent Selection

4-Methoxypiperidine is a secondary aliphatic amine with a predicted pKa of approximately 9.83[1]. Because of its basicity, direct reaction with aqueous formic acid predominantly yields a stable formate salt rather than the desired formamide. To drive the nucleophilic acyl substitution forward without requiring harsh dehydrating conditions (e.g., Dean-Stark distillation), the formyl group must be electrophilically activated.

Researchers typically select between two primary reagent systems based on scale and environmental constraints:

  • System A: Acetic Formic Anhydride (AFA) Generated in situ by heating acetic anhydride and formic acid[2]. AFA is a highly reactive mixed anhydride. The formyl carbonyl is less sterically hindered and more electrophilic than the acetyl carbonyl. Consequently, the nucleophilic attack by 4-methoxypiperidine occurs exclusively at the formyl carbon, preventing unwanted N-acetylation. This reaction is highly exothermic and must be conducted at 0 °C to prevent the degradation of AFA into carbon monoxide and acetic acid[2].

  • System B: Ethyl Formate (Solvent-Free) A greener alternative that utilizes ethyl formate as both the formyl donor and the reaction medium[3]. While less electrophilic than AFA, heating the neat mixture to 60 °C provides sufficient thermal energy to drive the aminolysis, extruding ethanol as a benign leaving group[3]. This method eliminates the need for halogenated solvents and complex basic workups.

Reagent Matrix

The following table summarizes the quantitative data and stoichiometric equivalents required for both synthetic routes.

ReagentRoleMW ( g/mol )Density (g/mL)Equivalents
4-Methoxypiperidine Starting Material / Nucleophile115.170.931.0
Formic Acid (98%) Formyl Source (System A)46.031.222.5
Acetic Anhydride Activator (System A)102.091.082.5
Ethyl Formate Formyl Source / Solvent (System B)74.080.923.0 - 5.0
Tetrahydrofuran (THF) Solvent (System A)72.110.89N/A (0.5 M)
Sodium Bicarbonate Quenching Agent84.01N/AExcess (Aqueous)

Reaction Pathway Visualization

G A 4-Methoxypiperidine (Nucleophile) C Tetrahedral Intermediate A->C Nucleophilic Attack B Acetic Formic Anhydride (Electrophile) B->C Formyl Transfer D 4-Methoxy-piperidine- 1-carbaldehyde C->D Elimination (-H+) E Acetic Acid (Leaving Group) C->E Byproduct Release

Mechanistic pathway for N-formylation of 4-methoxypiperidine via acetic formic anhydride.

Experimental Workflows

Protocol A: High-Yield Synthesis via Acetic Formic Anhydride

This protocol is optimized for rapid conversion and high purity, ideal for milligram to multigram discovery chemistry[2].

Step 1: In Situ Generation of Acetic Formic Anhydride

  • In a dry, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add acetic anhydride (2.5 eq) and formic acid (2.5 eq).

  • Heat the mixture to 55 °C and stir for 2 hours[2]. Causality: Heating is required to drive the equilibrium toward the mixed anhydride.

  • Cool the resulting acetyl formyl anhydride solution to 0 °C using an ice-water bath.

Step 2: N-Formylation

  • In a separate flask, dissolve 4-methoxypiperidine (1.0 eq, 9 mmol) in anhydrous THF (15 mL)[2]. Cool to 0 °C.

  • Add the cold acetic formic anhydride solution dropwise to the amine solution. Causality: Dropwise addition controls the exothermic reaction and prevents localized heating, which could lead to undesired N-acetylation or decomposition.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2 hours[2].

Step 3: Self-Validating Workup

  • Validation Check: Spot the reaction mixture on a silica TLC plate (Eluent: 5% MeOH in DCM). Stain with Ninhydrin. The disappearance of the primary amine spot (which stains dark purple) confirms reaction completion.

  • Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ until gas evolution (CO₂) ceases. Causality: This neutralizes the acetic acid byproduct and unreacted formic acid, converting them into water-soluble sodium salts.

  • Extract the aqueous phase with Ethyl Acetate (3 × 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude 4-methoxy-piperidine-1-carbaldehyde.

Protocol B: Green Catalyst-Free Synthesis via Ethyl Formate

This protocol is optimized for sustainability, utilizing solvent-free conditions and generating only ethanol as a byproduct[3].

  • In a heavy-walled glass vial equipped with a Teflon-lined screw cap, add 4-methoxypiperidine (1.0 eq) and ethyl formate (3.0 eq)[3].

  • Seal the vial and heat the neat mixture magnetically at 60 °C for 12–24 hours[3]. Causality: The sealed environment prevents the evaporation of the low-boiling ethyl formate (bp 54 °C), maintaining stoichiometric pressure to drive the aminolysis.

  • Validation Check: Monitor via GC-MS or TLC. The product will appear as a new, UV-inactive spot that stains with Phosphomolybdic Acid (PMA) but not Ninhydrin.

  • Upon completion, cool the vial to room temperature.

  • Transfer the mixture to a round-bottom flask and remove the excess ethyl formate and ethanol byproduct in vacuo using a rotary evaporator.

  • If necessary, purify the residue via short-pad silica gel chromatography (petroleum ether/ethyl acetate) to isolate the pure formamide.

Analytical Characterization

To verify the structural integrity of the synthesized 4-methoxy-piperidine-1-carbaldehyde, the following analytical signatures should be observed:

  • Mass Spectrometry (ESI-MS): Expected [M+H]+ at m/z 144.1.

  • IR Spectroscopy: A strong, sharp carbonyl stretch ( C=O ) characteristic of tertiary formamides will appear around 1660–1680 cm⁻¹. The absence of a broad N-H stretch at 3300 cm⁻¹ confirms the consumption of the secondary amine.

  • NMR Note: Due to the restricted rotation around the C-N amide bond, tertiary formamides like 1-formyl-4-methoxypiperidine typically exhibit two distinct rotamers in ¹H and ¹³C NMR spectra at room temperature, resulting in peak doubling for the formyl proton (usually around δ 8.0 ppm) and the piperidine ring protons.

References

  • Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt Source: PMC / NIH URL:[Link][2]

  • An efficient, catalyst- and solvent-free N-formylation of aromatic and aliphatic amines Source: Taylor & Francis / Green Chemistry Letters and Reviews URL:[Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction temperature for 4-Methoxy-piperidine-1-carbaldehyde formation

Technical Support Center: Optimizing Reaction Temperature for 4-Methoxy-piperidine-1-carbaldehyde Formation Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug dev...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Reaction Temperature for 4-Methoxy-piperidine-1-carbaldehyde Formation

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the N-formylation of secondary amines. The synthesis of 4-Methoxy-piperidine-1-carbaldehyde is a critical transformation, yet it is highly sensitive to thermodynamic parameters. This guide deconstructs the causality behind temperature selection, providing self-validating protocols and troubleshooting steps to ensure reproducible, high-yield formylation.

Mechanistic Overview: The Thermodynamics of Formylation

The optimal reaction temperature for forming 4-Methoxy-piperidine-1-carbaldehyde is entirely dependent on the activation energy required by your chosen formylating agent, weighed against the thermal stability of the intermediates.

G Start 4-Methoxypiperidine Agent Select Formylating System Start->Agent AFA Formic Acid + DCC / AFA Agent->AFA Photo Methanol + Photocatalyst Agent->Photo CO2 CO2 / H2 + Pt Catalyst Agent->CO2 Temp1 0 °C to 4 °C AFA->Temp1 Highly Exothermic Temp2 38 °C (Microflow) Photo->Temp2 Visible Light Temp3 130 °C (High Pressure) CO2->Temp3 Reductive Fixation Mech1 Prevents Formic Acid Decomposition Temp1->Mech1 Mech2 Optimizes Gas-Liquid Mass Transfer Temp2->Mech2 Mech3 Overcomes High Activation Energy Temp3->Mech3 Product 4-Methoxy-piperidine-1-carbaldehyde Mech1->Product Mech2->Product Mech3->Product

Figure 1: Temperature-dependent mechanistic pathways for 4-methoxypiperidine N-formylation.

Troubleshooting Guide: Temperature Optimization by Reagent Class

Q: My N-formylation using formic acid and DCC yielded less than 10% product at room temperature. What went wrong? A: The failure is thermodynamically driven. When utilizing formic acid with N,N'-dicyclohexylcarbodiimide (DCC), temperature exerts a massive effect on reaction efficiency. Reactions performed between 10 °C and room temperature proceed rapidly but result in severe formic acid decomposition, plummeting yields to as low as 5%[1]. To correct this, the active formylating reagent must be generated at 0 °C, and the subsequent amine coupling must be maintained at 4 °C overnight, which reliably boosts yields to 70–75%[1].

Q: We are shifting to green chemistry and want to use methanol as our formyl source. Do we need high-pressure reactors? A: It depends on your catalytic system. Traditional metal catalysts (e.g., Ru or Mn complexes) require harsh conditions, typically 110 °C to 125 °C, to drive the thermal dehydrogenation of methanol into an active formyl species[2]. However, if you transition to a visible-light photocatalytic system using an organic dye like Eosin Y in a continuous microflow reactor, the optimal temperature drops to a mild 38 °C[2]. This lower temperature balances the gas-liquid mass transfer rate while preventing solvent volatilization, achieving ~83% yield in just 12 minutes[2].

Q: We are attempting reductive N-formylation using CO₂ and H₂. Why is our reaction stalling at 80 °C? A: The reaction is stalling because the activation energy barrier for intermediate reduction has not been cleared. In CO₂ fixation over Pt nanoparticle catalysts, 4-methoxypiperidine first reacts with CO₂ to form a carbamic acid intermediate[3]. The hydrogenation of the C=O bond in this carbamate by Pt nanoparticles is the rate-limiting step and requires significant thermal input. Raising the reaction temperature to 130 °C is strictly required to drive this reduction and form the final carbaldehyde[3].

Quantitative Data: Temperature vs. Yield Matrix

Formylating SystemCatalyst / ActivatorOptimal Temp (°C)Reaction TimeExpected Yield (%)Mechanistic Rationale for Temperature
Formic Acid DCC4 °C12–18 h70–75%Prevents thermal decomposition of formic acid[1].
Methanol Eosin Y (Photocatalyst)38 °C12 min (Flow)~83%Balances gas-liquid mass transfer and catalyst stability[2].
Methanol Ru / Mn Complexes110–125 °C12–24 hVariableOvercomes high activation barrier for thermal dehydrogenation[2].
CO₂ + H₂ Pt Nanoparticles130 °C72 hVariableRequired to thermodynamically drive carbamate reduction[3].

Self-Validating Experimental Protocols

Protocol A: Low-Temperature Formylation via DCC Activation

Causality: DCC activation of formic acid is highly exothermic. Controlling the temperature prevents the degradation of the active O-acylisourea intermediate.

  • Pre-activation: In a dry flask, dissolve formic acid (1.2 eq) and DCC (1.2 eq) in diethyl ether at 0 °C. Stir for 4 hours[1].

    • Self-Validation Check: The appearance of a dense white precipitate (dicyclohexylurea, DCU) confirms the successful formation of the active formylating intermediate. If the solution remains clear, the DCC has degraded or the reaction has failed.

  • Coupling: Slowly add 4-methoxypiperidine (1.0 eq) to the suspension. Transfer the reaction to a 4 °C cold room or stable ice bath and stir overnight[1].

    • Self-Validation Check: Monitor the internal temperature. An exotherm >10 °C indicates overly rapid addition, which will lead to reagent decomposition and yield loss.

  • Workup: Filter the DCU byproduct. Wash the filtrate with saturated NaHCO₃, dry over MgSO₄, and concentrate.

Protocol B: Acetic Formic Anhydride (AFA) Method

Causality: AFA is a highly potent formylating agent but is prone to decarbonylation at elevated temperatures. It must be synthesized warm but reacted cold.

  • AFA Generation: In a vented flask, combine acetic anhydride (2.5 eq) and formic acid (2.5 eq). Heat the mixture to exactly 55 °C for 2 hours[4].

    • Self-Validation Check: The mixture will homogenize. Do not exceed 60 °C; excessive gas evolution (CO) indicates thermal decomposition of the anhydride.

  • Formylation: Cool the AFA solution to 0 °C. Dropwise add a solution of 4-methoxypiperidine (1.0 eq) in THF. Allow the mixture to warm to room temperature and stir for 2 hours[4].

    • Self-Validation Check: The reaction should proceed smoothly without significant gas evolution. Quench with saturated NaHCO₃; bubbling confirms the neutralization of excess acid.

Frequently Asked Questions (FAQs)

Q: How can I verify the completion of the N-formylation reaction in real-time? A: For liquid-phase reactions, use Thin Layer Chromatography (TLC) stained with Ninhydrin. 4-methoxypiperidine (a secondary amine) will stain intensely purple/blue. The product, 4-Methoxy-piperidine-1-carbaldehyde (an amide), lacks the free N-H bond and will not stain. The complete disappearance of the ninhydrin-active spot validates reaction completion.

Q: Can I store Acetic Formic Anhydride for future batches? A: No. AFA is thermodynamically unstable and will spontaneously decompose into acetic acid and carbon monoxide gas over time, even under refrigeration. It must be generated in situ at 55 °C and used immediately for the amine coupling[4].

References

  • - PMC - NIH[1]

  • - ccspublishing.org.cn[2] 3. - PMC - NIH[4] 4. - The Royal Society of Chemistry[3]

Sources

Optimization

Removing impurities during 4-Methoxy-piperidine-1-carbaldehyde extraction

A Guide to Effective Impurity Removal During Extraction Welcome to the technical support hub for the synthesis and purification of 4-Methoxy-piperidine-1-carbaldehyde. This guide, designed for researchers and drug develo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Effective Impurity Removal During Extraction

Welcome to the technical support hub for the synthesis and purification of 4-Methoxy-piperidine-1-carbaldehyde. This guide, designed for researchers and drug development professionals, provides in-depth, field-proven troubleshooting advice for the critical extraction and workup phases. As Senior Application Scientists, we understand that robust impurity removal is paramount for downstream success. This center is structured to address the specific, practical challenges you may encounter at the bench.

Understanding the Core Challenge: The Chemistry of Separation

The formylation of 4-methoxypiperidine, while a common transformation, introduces a variety of potential impurities. The success of your extraction hinges on exploiting the differences in chemical properties between your desired product, 4-Methoxy-piperidine-1-carbaldehyde (a neutral amide), and the common contaminants.

Key Contaminants Include:

  • Basic Impurities: Unreacted 4-methoxypiperidine starting material.

  • Acidic Impurities: Excess formylating agents like formic acid or byproducts from their hydrolysis.[1]

  • Salts: Inorganic salts from reagents (e.g., sodium bicarbonate) or neutralization steps.[2]

  • Solvent Residues: High-boiling point reaction solvents such as DMF.[3]

The following troubleshooting guides and FAQs are designed to systematically address and resolve these contamination issues.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product is contaminated with unreacted 4-methoxypiperidine. How can I effectively remove it?

Answer: This is the most common impurity issue. The unreacted 4-methoxypiperidine is a secondary amine and, therefore, basic. Your product, an N-formyl amide, is essentially neutral. This difference in basicity is the key to separation.

The most effective method for removing residual amines is a series of acidic washes during the liquid-liquid extraction.[4] By washing the organic layer with a dilute aqueous acid (e.g., 1% or 1M HCl), you protonate the basic 4-methoxypiperidine, forming its hydrochloride salt. This salt is highly soluble in the aqueous phase and is thus partitioned out of the organic layer containing your product.

Causality: The lone pair of electrons on the nitrogen atom of 4-methoxypiperidine readily accepts a proton (H+) from the acid. The resulting ammonium salt is ionic and polar, making it preferentially soluble in the aqueous wash solution. The amide nitrogen in your product is significantly less basic due to the electron-withdrawing effect of the adjacent carbonyl group, and therefore, it remains unprotonated and stays in the organic solvent.

Recommended Protocol:

  • After the initial reaction quench, extract your product into a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Wash the organic layer 2-3 times with dilute HCl.

  • Monitor the pH of the final aqueous wash to ensure it is acidic, confirming that all basic impurities have been neutralized and removed.

  • Proceed with a neutral wash (brine) to remove residual acid and water before drying and concentrating.

Q2: After extraction, my product still shows traces of the formylating agent (e.g., formic acid). What is the best workup modification?

Answer: Residual acidic impurities, such as formic acid, can compromise product stability and interfere with downstream reactions.[5] Removal is achieved by performing a basic wash.

A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is the reagent of choice. It is a weak base, sufficient to neutralize residual formic acid without being caustic enough to risk hydrolyzing your amide product under standard conditions. The reaction between the acid and bicarbonate generates carbon dioxide gas, water, and the sodium salt of the acid, which is water-soluble.

Self-Validation: You must be cautious when adding the bicarbonate solution, as CO₂ evolution can cause significant pressure buildup in a separatory funnel. Add the solution slowly and vent the funnel frequently. The cessation of gas evolution is a reliable indicator that the neutralization is complete.

Workflow Integration: The basic wash should follow the acidic wash (if performed) and precede the final brine wash. This sequence ensures that any basic impurities are removed first, preventing them from being neutralized and potentially re-entering the organic phase during the bicarbonate wash.

Experimental Protocols & Workflows
Protocol 1: Standard Acid-Base Extraction for 4-Methoxy-piperidine-1-carbaldehyde

This protocol is designed for a typical reaction workup where both unreacted amine and excess acidic reagents are present.

  • Quench Reaction: Cool the reaction mixture in an ice bath. Slowly add deionized water to quench any reactive species.

  • Solvent Extraction: Transfer the quenched mixture to a separatory funnel. Add an appropriate volume of an immiscible organic solvent (see Table 1). Ethyl acetate is a common first choice. Agitate thoroughly and allow the layers to separate.

  • Acid Wash (Removes Basic Impurities): Drain the aqueous layer. Add a volume of 1M HCl to the organic layer. Shake the funnel, venting frequently. Allow the layers to separate and drain the aqueous (bottom) layer. Repeat this wash one more time.

  • Base Wash (Removes Acidic Impurities): To the organic layer, slowly add a saturated solution of NaHCO₃. Caution: Vent frequently to release CO₂ pressure. Shake until gas evolution ceases. Drain the aqueous layer.

  • Brine Wash (Removes Water): Wash the organic layer with a saturated NaCl (brine) solution. This helps to break up minor emulsions and removes the bulk of the dissolved water from the organic phase.

  • Drying and Concentration: Drain the organic layer into a clean flask. Dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.

Visual Workflow: Liquid-Liquid Extraction

The following diagram illustrates the logical flow of the standard acid-base extraction protocol.

G cluster_0 Reaction Workup cluster_1 Purification Sequence cluster_2 Waste Streams Reaction Crude Reaction Mixture Quench Quench with Water Reaction->Quench Extraction Extract with Organic Solvent Quench->Extraction AcidWash Wash with 1M HCl Extraction->AcidWash Transfer Organic Layer BaseWash Wash with sat. NaHCO3 AcidWash->BaseWash Aqueous_Acid Aqueous Waste (Contains Amine Salt) AcidWash->Aqueous_Acid BrineWash Wash with Brine BaseWash->BrineWash Aqueous_Base Aqueous Waste (Contains Formate Salt) BaseWash->Aqueous_Base Drying Dry over Na2SO4 BrineWash->Drying Aqueous_Brine Aqueous Waste BrineWash->Aqueous_Brine Evaporation Solvent Evaporation Drying->Evaporation Product Pure Product Evaporation->Product

Caption: Standard acid-base liquid-liquid extraction workflow.

Q3: I'm struggling with a persistent emulsion at the solvent interface. How can I resolve this?

Answer: Emulsions are a common and frustrating issue in extractions, often caused by finely dispersed, insoluble materials or surfactants that stabilize the interface between the organic and aqueous layers.

Troubleshooting Steps:

  • Patience: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes). Often, the layers will separate on their own.

  • Brine Addition: Add a significant amount of saturated NaCl (brine) solution. The increased ionic strength of the aqueous phase helps to force the organic solvent out of solution, destabilizing the emulsion. This is the most common and effective method.

  • Gentle Agitation: Gently swirl or rock the separatory funnel instead of vigorous shaking.

  • Filtration: In severe cases, you can drain the entire contents of the funnel and pass it through a pad of Celite® or glass wool. This can break up the emulsion by filtering out the particulate matter that may be stabilizing it.

  • Solvent Modification: Adding a small amount of a different solvent can sometimes alter the phase dynamics enough to break the emulsion. For example, if using EtOAc, adding a small volume of DCM might help.

Visual Guide: Impurity Removal Logic

This diagram outlines the decision process for targeting specific impurities based on their chemical nature.

Caption: Decision workflow for sequential impurity removal.

Data & Reference Tables
Table 1: Extraction Solvent Selection Guide
SolventFormulaDensity (g/mL)Boiling Point (°C)Water MiscibilityNotes
Ethyl Acetate C₄H₈O₂0.90277.1Low (8.3 g/100 mL)Good general-purpose solvent, less toxic, forms top layer.
Dichloromethane (DCM) CH₂Cl₂1.32639.6Low (1.3 g/100 mL)Can dissolve many compounds, but is denser (forms bottom layer) and more volatile.
Diethyl Ether (C₂H₅)₂O0.71334.6Low (6.9 g/100 mL)Very volatile and flammable, forms top layer. Good for sensitive compounds.
Toluene C₇H₈0.867110.6Very LowHigher boiling point can be difficult to remove. Useful for azeotropic removal of water.[6]
Table 2: Impurity Troubleshooting Matrix
ImpurityLikely SourceChemical NatureRecommended Removal Method
4-Methoxypiperidine Unreacted starting materialBasic (Secondary Amine)Acidic wash (e.g., 1M HCl, 5% Citric Acid)
Formic Acid Excess formylating agentAcidicBasic wash (sat. NaHCO₃)
N,N-Dimethylformamide (DMF) Reaction solventNeutral, water-miscibleMultiple washes with water or brine to partition it into the aqueous phase.[3]
Sodium Bicarbonate / Formate Reagents / NeutralizationInorganic SaltsWater or Brine washes
References
  • Plesniak, K., et al. (2018). Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes. ACS Catalysis. Retrieved from [Link]

  • Bull, J. A., et al. (2017). N-Formylation of Secondary Amines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (1990). Piperidine compounds and their preparation and use. EP0384288A2.
  • Taylor & Francis Online. (1979). Formylation of Secondary Amines with Dimethylformamide Dimethylacetal. Analytical Letters. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A flow electrochemistry-enabled synthesis of 2-substituted N-(methyl-d)piperidines. PubMed Central. Retrieved from [Link]

  • Google Patents. (1993). Preparation of N-formyl piperidine. CN1091104C.
  • Google Patents. (1992). Prepn. method for n-formyl piperidine and homologs thereof. CN1154963A.
  • Organic Syntheses. (n.d.). 3-Phenylpropionaldehyde. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Mild and convenient N-formylation protocol in water-containing solvents. PubMed Central. Retrieved from [Link]

  • Scholars Research Library. (2011). Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Retrieved from [Link]

  • J-Stage. (2022). Formylation Reaction of Amines Using N-Formylcarbazole. Chemical and Pharmaceutical Bulletin. Retrieved from [Link]

  • ResearchGate. (n.d.). Fmoc-removal with 20% v/v of 4-Me-piperidine in a variety of solvents.... Retrieved from [Link]

Sources

Troubleshooting

Preventing degradation of 4-Methoxy-piperidine-1-carbaldehyde during storage

Technical Support Center: 4-Methoxy-piperidine-1-carbaldehyde Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Degradation During Storage Welcome to the technical support guide for 4-Me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 4-Methoxy-piperidine-1-carbaldehyde

Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Degradation During Storage

Welcome to the technical support guide for 4-Methoxy-piperidine-1-carbaldehyde. As a Senior Application Scientist, I understand that the stability and purity of your reagents are paramount to the success and reproducibility of your experiments. This compound, with its reactive aldehyde functional group, is particularly susceptible to degradation if not handled and stored with precision. This guide provides in-depth, experience-based advice to help you maintain its integrity from the moment of receipt to its final use.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries our team receives regarding the stability and handling of 4-Methoxy-piperidine-1-carbaldehyde.

Q1: What are the primary degradation pathways for 4-Methoxy-piperidine-1-carbaldehyde?

A1: The molecule's primary point of vulnerability is the aldehyde group (-CHO). There are two main degradation pathways you must be vigilant about:

  • Oxidation: The aldehyde is readily oxidized by atmospheric oxygen to form the corresponding carboxylic acid, 4-methoxy-piperidine-1-carboxylic acid. This process, known as autoxidation, can be accelerated by exposure to light and elevated temperatures.[1] The presence of even trace amounts of the resulting acid can further catalyze other degradation reactions.

  • Polymerization: Aldehydes can undergo self-condensation or polymerization, especially in the presence of acidic or basic impurities.[2] This often results in the formation of cyclic trimers (trioxanes) or other oligomeric materials, which may be observed as a viscous liquid, a waxy solid, or a precipitate.[2]

Q2: What are the ideal short-term and long-term storage conditions for this compound?

A2: Proper storage is the single most effective strategy for preventing degradation. We recommend a two-tiered approach based on your intended usage timeline.

ParameterShort-Term Storage (< 1 month)Long-Term Storage (> 1 month)Rationale
Temperature 2-8°C (Refrigerated)-20°C (Frozen)Reduces reaction kinetics for both oxidation and polymerization.[1]
Atmosphere Tightly sealed containerUnder inert gas (Argon or Nitrogen)An inert atmosphere is critical to prevent oxidation by displacing oxygen.[3]
Light Amber vial or stored in the darkAmber vial and stored in the darkProtects against light-catalyzed oxidation.
Container Tightly sealed glass vialTightly sealed glass vial with a PTFE-lined capPrevents ingress of atmospheric moisture and oxygen.[4]
Form Neat (as supplied) or in a dry, aprotic solventAliquoted into smaller, single-use quantitiesAliquoting minimizes repeated freeze-thaw cycles and exposure of the bulk material to the atmosphere.[1]

Q3: Why is an inert atmosphere so critical for long-term storage?

A3: The aldehyde functional group is highly susceptible to oxidation by molecular oxygen from the air.[1] Storing the compound under an inert gas like argon or nitrogen physically displaces the oxygen from the container's headspace. This creates an oxygen-deficient environment, effectively halting the primary oxidative degradation pathway and preserving the compound's purity over an extended period. For long-term storage, this is not just a recommendation; it is a requirement for maintaining material integrity.

Q4: Should I store the compound neat or in a solution?

A4: This depends on the application and storage duration.

  • Neat Storage: For short-term use, storing the neat liquid (as supplied) under the conditions described in the table is acceptable.

  • Storage in Solution: For long-term archival or for creating a stock solution, dissolving the compound in a dry, aprotic solvent (e.g., anhydrous acetonitrile or THF) can enhance stability by diluting the material and minimizing intermolecular reactions like polymerization. Crucially, ensure your solvent is truly anhydrous , as water can facilitate degradation. Avoid primary alcohols like ethanol unless you intend to form the more stable hemiacetal, as this will change the chemical nature of your starting material.[2]

Q5: What are the common visible signs that my 4-Methoxy-piperidine-1-carbaldehyde has degraded?

A5: Visual inspection is the first line of defense. Key indicators of degradation include:

  • Color Change: A noticeable shift from a colorless or pale yellow liquid to a darker yellow or brown hue often suggests oxidation or the formation of polymeric impurities.

  • Formation of Precipitate: The appearance of solid material or cloudiness in the liquid is a strong indicator of polymerization.[2]

  • Increased Viscosity: A thickening of the liquid can also signal the onset of polymerization.

If you observe any of these signs, you must re-verify the compound's purity using an analytical method before proceeding with your experiment.

Section 2: Troubleshooting Guide

This section provides a structured approach to identifying and resolving issues related to compound stability.

Issue 1: Analytical data (HPLC, GC, or NMR) shows unexpected new peaks.

This is a definitive sign that the compound's integrity has been compromised. The identity of the new peaks can often reveal the degradation pathway.

Causality and Troubleshooting Workflow:

The appearance of new signals in your analytical data requires a systematic investigation. The following workflow, illustrated in the diagram below, can help you diagnose the issue.

G cluster_0 Troubleshooting Workflow for Impurity Detection Start New Peak Detected in Analytical Data (HPLC/LC-MS/NMR) CheckMass Analyze by LC-MS. Is mass of new peak [Parent MW + 16 Da]? Start->CheckMass CheckNMR Analyze by ¹H NMR. Is aldehyde proton signal (~9-10 ppm) decreased or absent? New broad signal >10 ppm? CheckMass->CheckNMR  No Oxidation Diagnosis: Oxidation Product (Carboxylic Acid) CheckMass->Oxidation  Yes CheckNMR->Oxidation  Yes Polymerization Diagnosis: Likely Polymerization Product CheckNMR->Polymerization  No Assess Assess Purity Level. Is it acceptable for your application? Oxidation->Assess Polymerization->Assess Purify Action: Purify Material (e.g., Column Chromatography) Assess->Purify  Yes Discard Action: Discard and Use Fresh Stock Assess->Discard  No

Caption: Troubleshooting workflow for identifying degradation products.

Recommended Actions:

  • Confirm by Mass Spectrometry: Use LC-MS to determine the molecular weight of the impurity. An increase of 16 Da (the mass of an oxygen atom) strongly suggests the formation of the carboxylic acid via oxidation.

  • Confirm by NMR: ¹H NMR is highly diagnostic. The aldehyde proton signal (a singlet or triplet around 9-10 ppm) will decrease in intensity, while a new, broad singlet characteristic of a carboxylic acid proton may appear downfield (>10 ppm).

  • Assess Purity: Quantify the impurity by HPLC or NMR integration. Determine if the current purity is acceptable for your specific application. For many sensitive downstream applications, purity should exceed 95-98%.

  • Take Action: If purity is insufficient, you have two options: repurify the material (e.g., via flash column chromatography if you have the expertise and equipment) or discard the batch and use a fresh, unopened stock, implementing the stringent storage protocols outlined in this guide.

Issue 2: Inconsistent Experimental Results Using the Same Batch.

Inconsistent results, such as variable reaction yields or differing biological activity, can often be traced back to the progressive degradation of a reagent stock solution that is frequently used.

Causality and Recommended Actions:

  • Cause: Repeated exposure of the stock vial to atmospheric oxygen and moisture during use is the most likely cause. Each time the vial is opened, a small amount of degradation can occur, leading to a gradual decline in purity.

  • Solution: Implement an aliquoting strategy immediately upon receiving a new batch of the compound. Divide the material into smaller, single-use volumes in separate vials. Blanket each aliquot with inert gas before sealing and freezing. This ensures that you are using a fresh, high-purity sample for every experiment.

Section 3: Key Experimental Protocols

Adherence to validated protocols is essential for maintaining compound integrity.

Protocol 1: Recommended Long-Term Storage Procedure
  • Preparation: Work in a low-moisture environment, preferably in a glove box or under a gentle stream of inert gas. Prepare several small (e.g., 1 mL) amber glass vials with PTFE-lined screw caps.

  • Aliquoting: Carefully transfer single-use quantities of 4-Methoxy-piperidine-1-carbaldehyde into each vial.

  • Inert Gas Blanketing: Insert a long needle connected to a regulated source of argon or nitrogen into the vial. Ensure the needle tip is just above the liquid surface.

  • Purging: Allow a gentle, low-pressure stream of the inert gas to flow into the vial for 30-60 seconds to displace all the air in the headspace.

  • Sealing: While the inert gas is still flowing, slowly withdraw the needle and immediately seal the vial tightly with the cap.

  • Labeling & Storage: Clearly label each vial with the compound name, date, and concentration (if in solution). Place the sealed vials in a secondary container and store them at -20°C in the dark.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general-purpose method for assessing purity. Method optimization may be required.

ParameterRecommended Conditions
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
UV Detection 230 nm and 254 nm
Injection Volume 5-10 µL
Sample Preparation 1 mg/mL in Acetonitrile or Methanol

Procedure:

  • Prepare the mobile phases and equilibrate the HPLC system until a stable baseline is achieved.

  • Prepare a sample of your compound at approximately 1 mg/mL in a suitable solvent.

  • Inject the sample and run the gradient method.

  • The main peak corresponds to 4-Methoxy-piperidine-1-carbaldehyde. Any additional peaks are impurities. The oxidized carboxylic acid product will typically elute earlier than the parent aldehyde.

  • Calculate purity by dividing the peak area of the main compound by the total area of all peaks.

Protocol 3: Purity Assessment by ¹H NMR Spectroscopy

NMR provides an excellent overview of the compound's structural integrity.

  • Sample Preparation: Prepare a sample by dissolving ~5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis: Examine the spectrum for the key diagnostic signals:

    • Aldehyde Proton: A signal between δ 9.0 - 10.0 ppm . The disappearance or reduction in the integral of this peak is a direct measure of degradation.

    • Methoxy Protons: A singlet around δ 3.3 - 3.5 ppm (integrating to 3H).

    • Piperidine Ring Protons: A series of multiplets between δ 1.5 - 4.0 ppm .

    • Degradation Signals: Look for the appearance of a very broad singlet above δ 10.0 ppm , which is indicative of the carboxylic acid oxidation product.

Potential Degradation Pathways

G cluster_main Degradation of 4-Methoxy-piperidine-1-carbaldehyde cluster_products A 4-Methoxy-piperidine-1-carbaldehyde C₇H₁₃NO₂ B Oxidation Product 4-Methoxy-piperidine-1-carboxylic acid A->B O₂, Light, Heat C Polymerization Product Cyclic Trimer / Oligomers A->C Trace Acid / Base

Caption: Primary degradation pathways for the target compound.

References

  • Ataman Kimya. PIPERIDINE.

  • BenchChem Technical Support Team. (2026). Best practices for handling and storing volatile aldehyde standards. BenchChem.

  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for Safe Handling and Storage of Volatile Aldehydes. BenchChem.

  • Pell Wall Blog. (2013). Aldehydes: identification and storage.

  • Gao, J., et al. (2018). Formation of Aldehyde and Ketone Compounds during Production and Storage of Milk Powder. PMC.

  • Bouling Chemical Co., Limited. Piperidine Derivatives: Applications, Properties & High-Quality Suppliers in China.

  • BenchChem. Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals.

  • Prudent Practices in the Laboratory. (2011). Acetaldehyde. National Academies Press (US).

Sources

Optimization

Technical Support Center: Troubleshooting Solubility &amp; Handling of 4-Methoxy-piperidine-1-carbaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter unexpected phase-partitioning and solubility hurdles when working with 4-Methoxy-piperidine-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter unexpected phase-partitioning and solubility hurdles when working with 4-Methoxy-piperidine-1-carbaldehyde (CAS: 141047-49-6).

The fundamental error most chemists make is treating this molecule like a standard basic piperidine [1]. The presence of the 1-carbaldehyde (formyl) group fundamentally alters its physicochemical profile, converting a basic amine into a neutral, amphiphilic amide. This guide provides field-proven, mechanistically grounded troubleshooting protocols to resolve extraction, crystallization, and assay formulation issues.

Physicochemical Profiling

Understanding the physical properties of your compound is the first step in predicting its behavior. The table below summarizes the quantitative data driving the solubility challenges of 4-Methoxy-piperidine-1-carbaldehyde [1][2].

PropertyValueMechanistic Implication for Solubility
Molecular Weight 143.18 g/mol Low molecular weight contributes to high intrinsic aqueous solubility.
LogP (Predicted) ~0.82Borderline lipophilicity. The compound is prone to partitioning heavily into both aqueous and organic phases, leading to poor extraction yields.
Topological Polar Surface Area (TPSA) 29.54 ŲModerate polarity. It acts as a strong hydrogen-bond acceptor via the amide carbonyl and the methoxy ether oxygen.
Ionization State Neutral AmideThe nitrogen lone pair is delocalized into the carbonyl group (amide resonance). pH adjustments (acid/base workups) will NOT alter its solubility profile.

Troubleshooting FAQs & Methodologies

FAQ 1: Aqueous Workup & Extraction

Q: I am losing significant yield in the aqueous phase during extraction, and the mixture often forms a stubborn emulsion. How can I recover my product?

The Causality: Your yield loss is driven by the compound's low LogP and its formamide moiety. Formamides are exceptional hydrogen-bond acceptors with high aqueous affinity. Because the molecule is a neutral amide, traditional acid-base extractions (e.g., basifying the aqueous layer to push an amine into the organic phase) are completely ineffective. The emulsion occurs because the amphiphilic molecule acts as a weak surfactant, residing at the aqueous-organic interface and stabilizing micro-droplets of solvent.

Self-Validating Protocol: Salting-Out & Co-Solvent Extraction

  • Saturate the Aqueous Layer: Add solid Sodium Chloride (NaCl) directly to the aqueous phase until no more dissolves (brine saturation). This increases the ionic strength of the water, drastically decreasing the solubility of the neutral organic compound (the "salting-out" effect).

  • Modify the Extraction Solvent: Standard ethyl acetate (EtOAc) or diethyl ether is often insufficient for formamides. Switch to Dichloromethane (DCM) or a 9:1 mixture of EtOAc:Isopropanol (IPA). The IPA disrupts the interfacial tension, breaking the emulsion.

  • Phase Separation: Gently invert the separatory funnel rather than shaking vigorously. If an emulsion persists, transfer the mixture to a centrifuge tube and spin at 3000 x g for 10 minutes.

  • Validation Step: Always spot the post-extraction aqueous layer on a TLC plate (stain with KMnO4) or run a rapid LC-MS to confirm the complete absence of the product before discarding the aqueous waste.

FAQ 2: Crystallization & Purification

Q: When attempting to crystallize 4-methoxy-piperidine-1-carbaldehyde or its downstream intermediates, the product "oils out" instead of forming crystals. How do I fix this?

The Causality: "Oiling out" (liquid-liquid phase separation) occurs when the compound's melting point is lower than the temperature at which it saturates the solvent, or when it traps residual solvent due to the conformational flexibility of the piperidine ring and methoxy group. Its high solubility in polar solvents and near-insolubility in pure alkanes creates a steep "solubility cliff" that prevents nucleation.

Self-Validating Protocol: Controlled Anti-Solvent Addition

  • Primary Dissolution: Dissolve the crude oil in a minimal volume of a miscible, moderately polar solvent (e.g., Toluene or minimal EtOAc) and heat to 50°C.

  • Anti-Solvent Titration: Dropwise, add an anti-solvent (e.g., Heptane) while maintaining heating and vigorous stirring. Stop adding the anti-solvent the exact moment a slight, persistent turbidity (cloudiness) is observed.

  • Seeding & Cooling: If available, add a microscopic seed crystal of the pure compound. Allow the solution to cool to room temperature at a strictly controlled rate (e.g., 5°C per hour) without any physical agitation.

  • Validation Step: If the compound oils out again, reheat the flask until the oil redissolves, add 5% more of the primary solvent (to move away from the solubility cliff), and repeat the slow-cooling process.

FAQ 3: Biological Assay Preparation

Q: My compound precipitates when I dilute my stock solution into aqueous assay media (e.g., PBS or DMEM). What is going wrong?

The Causality: While the compound has decent aqueous solubility, sudden transitions from a 100% DMSO stock to an aqueous buffer cause localized supersaturation. The hydrophobic piperidine rings rapidly aggregate before the bulk aqueous solvent can properly hydrate the polar functional groups.

Self-Validating Protocol: Serial Step-Down Dilution

  • Stock Preparation: Prepare a 10 mM to 50 mM stock in anhydrous DMSO. Ensure complete dissolution by vortexing and sonication.

  • Intermediate Dilution: Do not spike the DMSO stock directly into the final assay volume. Create a 10x intermediate stock in a mixed solvent (e.g., 10% DMSO in PBS). Add the DMSO stock dropwise to the vigorously vortexing buffer.

  • Final Assay Dilution: Dilute the intermediate stock 1:10 into the final assay media.

  • Validation Step: Measure the optical density (OD) of the final assay media at 600 nm. An OD600 > 0.05 compared to a blank indicates micro-precipitation has occurred.

Workflow Visualization

Below is the standardized workflow for resolving the most common issue encountered with this compound: aqueous emulsions during extraction.

G Start Aqueous Emulsion with 4-Methoxy-piperidine-1-carbaldehyde Step1 Add NaCl to saturation (Salting Out) Start->Step1 Step2 Switch Extraction Solvent (DCM or EtOAc:IPA 9:1) Step1->Step2 Decision Phase Separation Clear? Step2->Decision Success Collect Organic Phase (Validate via TLC/LC-MS) Decision->Success Yes Fail Centrifuge at 3000 x g for 10 mins Decision->Fail No Fail->Success Phases resolved

Workflow for resolving aqueous emulsions during 4-methoxy-piperidine-1-carbaldehyde extraction.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 77666, 4-Methoxypiperidine". PubChem,[Link]

  • ChemSrc. "1-Piperidinecarboxaldehyde, 4-methoxy- (CAS 141047-49-6) Physicochemical Properties". ChemSrc,[Link]

Troubleshooting

Best purification and recrystallization techniques for 4-Methoxy-piperidine-1-carbaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with 4-Methoxy-piperidine-1-c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with 4-Methoxy-piperidine-1-carbaldehyde (CAS: 141047-49-6).

This compound—a key N-formyl piperidine derivative used in pharmaceutical synthesis—presents unique physical and analytical challenges. Because it exists on the boundary between a viscous oil and a low-melting solid at room temperature, standard purification techniques often require specific modifications. Furthermore, its chemical structure inherently complicates purity analysis.

Below, you will find a mechanistic breakdown of common issues, a decision-making workflow, quantitative comparisons, and self-validating protocols to ensure high-yield purification.

Purification Decision Workflow

Before selecting a purification method, you must assess the scale of your reaction and the ambient physical state of your crude mixture.

PurificationWorkflow Start Crude 4-Methoxy-piperidine -1-carbaldehyde CheckState Assess Physical State (RT) Start->CheckState Liquid Viscous Oil / Liquid CheckState->Liquid Ambient Solid Low-Melting Solid CheckState->Solid Chilled/Aged Distillation Vacuum Distillation (Kugelrohr, <1 mbar) Liquid->Distillation >5g scale Chromatography Silica Gel Chromatography (Add 1-2% MeOH) Liquid->Chromatography <5g scale Recrystallization Low-Temp Recrystallization (Hexanes/EtOAc, -20°C) Solid->Recrystallization Primary Method Pure Pure Compound (Verify via VT-NMR) Distillation->Pure Chromatography->Pure Recrystallization->Pure

Workflow for selecting the optimal purification method based on scale and physical state.

Frequently Asked Questions (Troubleshooting)

Q1: My 1 H NMR shows two distinct sets of peaks, suggesting a ~60:40 mixture. Is my product impure?

Causality & Solution: This is the most common false-positive for impurity in N-formyl piperidines. The carbon-nitrogen bond in the formyl group (N-CHO) possesses partial double-bond character due to resonance. This restricts rotation at room temperature, resulting in two distinct conformational isomers (rotamers) visible on the NMR timescale.

  • Self-Validating Check: Do not discard the batch. Instead, run a Variable-Temperature NMR (VT-NMR) at 70–80 °C in DMSO- d6​ . At elevated temperatures, the rotation barrier is overcome, and the two sets of peaks will coalesce into a single, clean spectrum, confirming your product's purity.

Q2: My product is "oiling out" instead of crystallizing during recrystallization. How do I force crystal formation?

Causality & Solution: 4-Methoxy-piperidine-1-carbaldehyde is a low-melting solid. "Oiling out" (liquid-liquid phase separation) occurs when the compound's melting point is lower than the temperature at which it saturates the solvent.

  • Solution: You must lower the saturation temperature. Switch to a highly non-polar anti-solvent (like pentane or hexanes) and perform the crystallization at sub-ambient temperatures (-20 °C to -78 °C). Scratching the inside of the flask with a glass rod introduces micro-abrasions that act as nucleation sites, forcing the oil to solidify.

Q3: I am losing yield during silica gel chromatography due to severe tailing. What is the mechanism, and how do I fix it?

Causality & Solution: The highly polarized carbonyl oxygen of the N-formyl group acts as a strong hydrogen-bond acceptor, interacting aggressively with the acidic silanol groups (Si-OH) on the silica gel stationary phase [1].

  • Solution: Deactivate the silica by adding a polar modifier. Incorporating 1–2% Methanol (MeOH) or 0.1% Triethylamine (TEA) into your eluent (e.g., Hexanes/EtOAc) competitively binds to the silanols, allowing your compound to elute in a sharp, concentrated band. Note: Since this compound lacks a strong UV chromophore, you must use a Potassium Permanganate ( KMnO4​ ) stain to visualize the fractions on TLC.

Q4: During vacuum distillation, my compound degrades before it distills. Why?

Causality & Solution: N-formyl compounds have high boiling points (often >200 °C at atmospheric pressure)[2]. Heating the crude mixture above 150 °C for prolonged periods causes thermal cleavage of the methoxy group or degradation of the formyl moiety.

  • Solution: You must reduce the boiling point by applying a high vacuum (< 1 mbar) before applying heat. Use a short-path distillation apparatus or a Kugelrohr to minimize the distance the vapor must travel, thereby reducing the thermal history of the molecule.

Quantitative Method Comparison

To optimize your time and yield, consult the following table summarizing the performance metrics of each purification technique.

Purification MethodOptimal ScaleExpected YieldExpected PurityKey Limitation
Low-Temp Recrystallization 1g - 50g65% - 80%>99%Requires the crude to be relatively clean (>85%) to induce initial nucleation.
Vacuum Distillation > 5g85% - 95%95% - 98%Requires high-vacuum pump (<1 mbar); risk of thermal degradation if vacuum fails.
Column Chromatography < 5g70% - 85%>98%High solvent consumption; poor UV visibility requires manual TLC staining.

Step-by-Step Experimental Protocols

Protocol A: Low-Temperature Solvent/Anti-Solvent Recrystallization

Use this method when high analytical purity (>99%) is required for biological assays or crystallography.

  • Dissolution: Transfer the crude 4-Methoxy-piperidine-1-carbaldehyde to a round-bottom flask. Add the minimum amount of Ethyl Acetate (EtOAc) required to dissolve the compound at room temperature (approx. 1-2 mL per gram).

  • Anti-Solvent Addition: Place the flask on a magnetic stirrer. Dropwise, add cold Hexanes (or Pentane) until the solution becomes faintly turbid (cloudy).

  • Clarification: Gently warm the flask in a water bath (approx. 40 °C) just until the turbidity disappears and the solution is clear.

  • Controlled Cooling: Remove the flask from the heat. Allow it to cool undisturbed to room temperature for 1 hour. Do not agitate, as this promotes oiling out.

  • Deep Chilling: Transfer the flask to a -20 °C freezer and leave it undisturbed for 12–18 hours to maximize crystal growth.

  • Filtration: Rapidly filter the resulting crystals through a pre-chilled Büchner funnel. Wash the filter cake immediately with 2 volumes of ice-cold Hexanes (-20 °C) to remove residual mother liquor without dissolving the product.

  • Drying: Dry the crystals under high vacuum for 4 hours to remove trace solvent.

Protocol B: Short-Path Vacuum Distillation

Use this method for bulk purification (scale-up) where the compound presents as a viscous oil.

  • Setup: Assemble a short-path distillation apparatus. Ensure all joints are heavily greased with high-vacuum silicone grease to prevent leaks. Add a magnetic stir bar to the distillation flask to prevent bumping.

  • Degassing: Connect the system to a high-vacuum pump equipped with a cold trap. Apply vacuum slowly at room temperature to degas the crude mixture and remove any residual volatile solvents (e.g., DCM or EtOAc from the extraction phase).

  • Equilibration: Once the pressure stabilizes below 1 mbar (preferably <0.5 mbar), insulate the distillation head with glass wool or aluminum foil to prevent premature condensation.

  • Heating: Submerge the distillation flask in an oil bath. Gradually increase the temperature. Monitor the vapor temperature closely.

  • Fraction Collection:

    • Fore-run: Collect any low-boiling impurities that distill first.

    • Main Fraction: Once the vapor temperature stabilizes (specific boiling point will depend on your exact vacuum pressure, typically 80–110 °C at 0.5 mbar), swap the receiving flask and collect the pure 4-Methoxy-piperidine-1-carbaldehyde as a clear, colorless to pale-yellow oil.

  • Validation: Validate the main fraction using TLC (KMnO4 stain) and VT-NMR.

References

  • Purification of Laboratory Chemicals, 8th Edition Source: Elsevier / Butterworth-Heinemann URL:[Link]

  • Purification of Laboratory Chemicals, Fourth Edition. By W. L. F. Armarego (Review) Source: Molecules (MDPI) URL:[Link]

Reference Data & Comparative Studies

Validation

Advanced NMR Spectrum Analysis of 4-Methoxy-piperidine-1-carbaldehyde: A Comparative Guide

As a Senior Application Scientist, analyzing the nuclear magnetic resonance (NMR) spectrum of a functionalized saturated heterocycle like 4-Methoxy-piperidine-1-carbaldehyde requires looking beyond simple chemical shifts...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, analyzing the nuclear magnetic resonance (NMR) spectrum of a functionalized saturated heterocycle like 4-Methoxy-piperidine-1-carbaldehyde requires looking beyond simple chemical shifts. This molecule—a highly versatile building block in fragment-based drug discovery—presents a classic spectroscopic challenge: rotameric peak doubling .

This guide provides an in-depth, objective comparison of 4-Methoxy-piperidine-1-carbaldehyde against common alternative piperidine building blocks, supported by self-validating experimental protocols and mechanistic insights.

Mechanistic Insight: The Rotamer Effect

The defining feature of 4-Methoxy-piperidine-1-carbaldehyde in NMR spectroscopy is the restricted rotation around the N–C(O) bond. The nitrogen lone pair delocalizes into the formyl carbonyl pi-system, giving the N–C bond partial double-bond character.

On the NMR timescale at standard room temperature (298 K), this rotation is slow. Consequently, the molecule exists as a mixture of s-cis and s-trans rotamers. Instead of a single set of sharp peaks, analysts will observe peak doubling and complex, broadened multiplets for the protons and carbons adjacent to the nitrogen (C2 and C6). Understanding this causality is critical; novice analysts frequently misinterpret this rotameric splitting as sample impurity or poor magnetic field shimming.

rotamer A s-trans Rotamer (N-Formyl) B s-cis Rotamer (N-Formyl) A->B Restricted Rotation (Slow on NMR timescale) C Distinct NMR Signals (Peak Doubling) A->C B->C

Fig 1. Restricted rotation of the N-formyl bond leading to distinct NMR rotameric signals.

Spectral Baseline: 1H and 13C NMR Assignments

To establish a reliable baseline, the following tables summarize the quantitative chemical shift data for 4-Methoxy-piperidine-1-carbaldehyde in CDCl₃. The data reflects the asymmetric magnetic environment induced by the locked formyl group.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)Multiplicity & IntegrationCausality / Diagnostic Insight
-CHO ~8.02s, 1HHighly deshielded by the carbonyl oxygen. May appear as two closely spaced singlets depending on the exact rotamer ratio.
-OCH₃ ~3.36s, 3HSharp, diagnostic singlet. Unaffected by N-formyl rotation due to distance (C4 position)[1].
H-4 ~3.48tt, J = 8.5, 3.8 Hz, 1HMethine proton deshielded by the electronegative methoxy oxygen.
H-2, H-6 ~3.10 – 3.75m, 4H (split)Equatorial and axial protons adjacent to nitrogen. Broadened and split into distinct zones due to the s-cis/s-trans equilibrium.
H-3, H-5 ~1.45 – 1.95m, 4HPiperidine ring backbone. Complex multiplet due to axial/equatorial coupling and rotameric overlap.
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)Causality / Diagnostic Insight
C=O 160.8Characteristic amide/formyl carbonyl resonance.
C-4 75.2Deshielded by the covalently bound methoxy group.
-OCH₃ 55.6Standard methoxy carbon shift.
C-2, C-6 45.4, 39.8Diagnostic: The symmetry of the ring is broken by the locked N-formyl group, causing C2 and C6 to resonate at completely different frequencies.
C-3, C-5 30.5, 29.2Split into two distinct signals due to the asymmetric rotameric environment.

Comparative Analysis: Formyl vs. Free Amine vs. Boc-Protected

When designing a synthetic route, researchers must weigh the spectroscopic and chemical properties of different piperidine derivatives. The table below compares 4-Methoxy-piperidine-1-carbaldehyde against its unprotected precursor,2[2], and the widely used N-Boc-4-methoxypiperidine.

Table 3: Performance and Spectroscopic Comparison
Feature4-Methoxy-piperidine-1-carbaldehyde4-Methoxypiperidine (Free Amine)N-Boc-4-methoxypiperidine
N-Protecting Group Formyl (-CHO)None (-H)Boc (-COOtBu)
Key ¹H NMR Marker ~8.02 ppm (s, 1H, CHO)~1.8 ppm (br s, 1H, NH)~1.45 ppm (s, 9H, tBu)
Rotameric Complexity High: Severe peak doubling at 298K.None: Symmetrical spectrum.Low: Fast rotation averages signals at 298K.
Solubility (CDCl₃) ExcellentGood, but prone to hydrogen bonding[3].Excellent
Application Suitability Rigid fragment libraries; Vilsmeier-Haack intermediates.Foundational building block; Salt formation studies[3].Orthogonal peptide synthesis; Lipophilic drug design.

Analyst Takeaway: While the N-Boc derivative offers a cleaner NMR spectrum due to rapid rotameric averaging, the N-formyl derivative is structurally smaller, making it superior for fragment-based screening where minimizing molecular weight is critical.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your spectral data, the acquisition must be treated as a self-validating system. The following protocol guarantees quantitative reliability and prevents the misinterpretation of rotamers.

Step 1: Standardized Sample Preparation
  • Weigh exactly 15–20 mg of 4-Methoxy-piperidine-1-carbaldehyde.

  • Dissolve thoroughly in 0.6 mL of high-purity CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl₃ provides the necessary deuterium lock signal for field frequency stabilization[3]. The TMS acts as an internal standard (set to exactly 0.00 ppm), self-validating the chemical shift axis and ensuring run-to-run reproducibility across different spectrometers.

Step 2: Instrument Calibration (Tuning & Shimming)
  • Insert the NMR tube, lock onto the deuterium signal, and execute automated Z-axis gradient shimming.

  • Causality: Proper shimming is paramount. Because the s-cis/s-trans rotamers cause natural peak broadening, a poorly shimmed magnet will smear these signals into an uninterpretable baseline hump. A sharp TMS singlet (< 1.0 Hz width at half height) acts as your internal validation that the magnetic field is perfectly homogeneous.

Step 3: Quantitative Data Acquisition
  • ¹H NMR: Acquire 16 scans with a 1-second relaxation delay (d1).

  • ¹³C NMR: Acquire 1024 scans with an extended 2-second relaxation delay.

  • Causality: The quaternary carbonyl carbon (C=O) lacks attached protons, depriving it of efficient dipole-dipole relaxation mechanisms. The extended 2-second delay ensures this carbon fully returns to equilibrium between pulses, allowing for quantitative integration if required.

Step 4: Processing and Internal Validation
  • Apply a 0.3 Hz exponential line broadening for ¹H and 1.0 Hz for ¹³C prior to Fourier Transformation.

  • Self-Validation Check: Integrate the methoxy singlet (~3.36 ppm) and set its value to exactly 3.00. Next, integrate the formyl proton (~8.02 ppm). It must integrate to 1.00 ± 0.05. Any significant deviation immediately flags the presence of impurities or incomplete relaxation during acquisition.

workflow Step1 Sample Preparation 15 mg in 0.6 mL CDCl3 + TMS Step2 Instrument Calibration Lock & Shim on 2H Signal Step1->Step2 Step3 Data Acquisition 1H (16 scans) | 13C (1024 scans) Step2->Step3 Step4 Internal Validation Integrate OCH3 (3H) vs CHO (1H) Step3->Step4

Fig 2. Self-validating NMR acquisition workflow ensuring quantitative reliability.

References

  • Title: 4-Methoxypiperidine | C6H13NO | CID 77666 Source: PubChem - NIH URL: [Link]

  • Title: A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective Source: ACS Publications URL:[Link]

  • Title: Supporting Information: Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions Source: The Royal Society of Chemistry URL:[Link]

Sources

Comparative

N-Boc vs. N-Formyl Protection in 4-Methoxypiperidine Scaffolds: A Comprehensive Reactivity and Application Guide

As a Senior Application Scientist in medicinal chemistry and process development, I frequently encounter the strategic dilemma of selecting the optimal nitrogen protecting group for piperidine building blocks. The 4-meth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry and process development, I frequently encounter the strategic dilemma of selecting the optimal nitrogen protecting group for piperidine building blocks. The 4-methoxypiperidine scaffold is ubiquitous in drug discovery, serving as a critical pharmacophore in numerous CNS and metabolic drug candidates.

While the choice of a protecting group is often treated as a trivial synthetic step, the divergence between N-Boc-4-methoxypiperidine and 4-Methoxy-piperidine-1-carbaldehyde (the N-formyl derivative) dictates entirely different downstream reactivity profiles. This guide objectively compares these two functional groups, detailing the causality behind their chemical behavior, presenting self-validating protocols, and providing a decision matrix for synthetic planning.

Physicochemical and Structural Comparison

The fundamental differences between the tert-butyloxycarbonyl (Boc) and formyl (CHO) groups stem from their steric bulk, electronic properties, and stability under various pH conditions. The Boc group is highly lipophilic and sterically demanding, whereas the formyl group is the smallest possible acyl protecting group, offering minimal steric hindrance.

Table 1: Quantitative and Qualitative Property Comparison
Property / FeatureN-Boc-4-methoxypiperidine4-Methoxy-piperidine-1-carbaldehyde
Molecular Weight 215.29 g/mol 143.18 g/mol
Steric Profile High (Bulky tert-butyl group)Low (Planar, minimal footprint)
Lipophilicity (LogP) ~2.5 (Enhances organic solubility)~0.82 (Highly polar, water-soluble)[1]
Acid Stability Labile (Cleaved by TFA, HCl at RT)Stable to mild acid; cleaved at reflux[2]
Base Stability Highly StableLabile to strong aqueous base at reflux
Directing Group Ability Excellent (Directed α -lithiation)[3]Poor (Prone to nucleophilic attack)
Reduction Pathway Stable to standard hydrides (NaBH4)Reduces directly to N-methyl via LAH[4]

Reactivity Profiling & Mechanistic Causality

The N-Boc Advantage: Directed α -Metalation

The Boc group is not merely a passive shield for the piperidine nitrogen; it is an active participant in synthetic elaboration. The carbonyl oxygen of the Boc carbamate acts as a powerful Directing Metalation Group (DMG). When treated with a strong base like sec-butyllithium (s-BuLi) in the presence of a chelating diamine like TMEDA, the lithium cation coordinates to the Boc carbonyl. This pre-coordination drastically lowers the transition state energy for the deprotonation of the adjacent α -proton, enabling regioselective functionalization of the piperidine ring[3].

The N-Formyl Advantage: Orthogonality and Direct N-Methylation

The N-formyl group is frequently utilized when a synthesis requires orthogonal deprotection strategies where Boc or Cbz groups are incompatible. Because the formyl group requires harsh acidic (e.g., refluxing HCl/MeOH)[2] or basic conditions for removal, it survives the mild acidic conditions used for Boc cleavage.

More importantly, the N-formyl group serves as a direct precursor to the N-methyl moiety. In late-stage drug development, converting a secondary amine to a tertiary N-methyl amine is often required to modulate pharmacokinetics. Instead of a two-step deprotection/reductive amination sequence, treating the N-formyl piperidine with Lithium Aluminum Hydride (LAH) drives a direct reduction. Mechanistically, the hydride attacks the formyl carbonyl, forming an aluminate complex that collapses to expel oxygen, generating a highly reactive iminium intermediate. A second hydride transfer immediately reduces this iminium to the N-methyl group[4].

Visualizing Reactivity Pathways

The divergent synthetic utility of these two protected scaffolds is mapped below. Note how the Boc group facilitates ring functionalization, whereas the formyl group streamlines late-stage N-alkylation.

G Start 4-Methoxypiperidine Boc N-Boc-4-methoxypiperidine Start->Boc Boc2O, Et3N Formyl 4-Methoxy-piperidine-1-carbaldehyde Start->Formyl Formic Acid, Ac2O AlphaLith Alpha-Lithiation (s-BuLi, TMEDA) Boc->AlphaLith Directing Group (DMG) DeprotBoc Mild Acidic Cleavage (TFA or HCl, RT) Boc->DeprotBoc Deprotection LAHRed LAH Reduction (Direct to N-Methyl) Formyl->LAHRed Hydride Attack DeprotFormyl Harsh Hydrolysis (HCl/MeOH reflux) Formyl->DeprotFormyl Orthogonal Deprotection FreeAmine Free 4-Methoxypiperidine DeprotBoc->FreeAmine NMethyl N-Methyl-4-methoxypiperidine LAHRed->NMethyl DeprotFormyl->FreeAmine

Divergent synthetic pathways of N-Boc vs. N-Formyl protected 4-methoxypiperidine.

Mechanism BocPiperidine N-Boc Piperidine Coordination Li+ Coordination to Carbamate Carbonyl BocPiperidine->Coordination Deprotonation Alpha-Deprotonation (s-BuLi) Coordination->Deprotonation Electrophile Electrophilic Trapping (e.g., R-X) Deprotonation->Electrophile Substituted Alpha-Substituted N-Boc Piperidine Electrophile->Substituted

Mechanistic causality of Boc-directed alpha-lithiation in piperidine scaffolds.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Causality for each step is explained so researchers can troubleshoot effectively.

Protocol A: Directed α -Lithiation of N-Boc-4-methoxypiperidine[3]

Objective: Functionalize the α -position of the piperidine ring.

  • Preparation: Flame-dry a Schlenk flask under argon. Add N-Boc-4-methoxypiperidine (1.0 mmol) and anhydrous THF (5.0 mL).

  • Additive Introduction: Add freshly distilled TMEDA (1.2 mmol). Causality: TMEDA breaks down the oligomeric aggregates of the alkyllithium reagent, drastically increasing its kinetic basicity.

  • Metalation: Cool the solution to -78 °C. Dropwise, add s-BuLi (1.2 mmol, 1.4 M in cyclohexane). Stir for 2 hours at -78 °C. Validation: A slight yellowing of the solution indicates the formation of the dipole-stabilized carbanion.

  • Electrophilic Trapping: Add the desired electrophile (e.g., benzaldehyde, 1.5 mmol) dropwise. Stir for 1 hour at -78 °C, then allow to warm to room temperature.

  • Quench & Workup: Quench with saturated aqueous NH4Cl. Extract with EtOAc, dry over Na2SO4, and concentrate.

Protocol B: Late-Stage Reduction of 4-Methoxy-piperidine-1-carbaldehyde to N-Methyl[4]

Objective: Direct conversion of the N-formyl protecting group to an N-methyl tertiary amine.

  • Preparation: In a dry flask under nitrogen, suspend Lithium Aluminum Hydride (LAH, 2.0 mmol) in anhydrous THF (5.0 mL) at 0 °C.

  • Substrate Addition: Dissolve 4-Methoxy-piperidine-1-carbaldehyde (1.0 mmol) in THF (2.0 mL) and add dropwise to the LAH suspension. Causality: The reaction is highly exothermic due to the initial hydride attack and subsequent iminium formation.

  • Reduction: Reflux the mixture for 4 hours. Validation: Monitor by TLC (DCM:MeOH 9:1); the polar formyl spot will disappear, replaced by a highly polar, ninhydrin-positive (tertiary amine) spot.

  • Fieser Workup (Critical for Yield): Cool to 0 °C. Sequentially add carefully: 0.08 mL H2O, 0.08 mL 15% NaOH (aq), and 0.24 mL H2O. Stir vigorously until a granular white precipitate forms.

  • Isolation: Filter the aluminum salts through Celite, wash with THF, and concentrate the filtrate to yield N-methyl-4-methoxypiperidine.

Protocol C: Orthogonal Deprotection of N-Formyl[2]

Objective: Cleave the formyl group when acidic lability (like Boc) is not desired.

  • Reaction: Dissolve 4-Methoxy-piperidine-1-carbaldehyde (1.0 mmol) in a 2M solution of HCl in Methanol (5.0 mL).

  • Cleavage: Heat the mixture to reflux for 8 hours. Causality: Unlike Boc cleavage which forms a stable tert-butyl cation and CO2 gas at room temperature, formyl cleavage requires continuous thermal energy to drive the nucleophilic acyl substitution by methanol, generating methyl formate as a byproduct.

  • Isolation: Concentrate under reduced pressure to yield 4-methoxypiperidine hydrochloride.

Decision Matrix for Protecting Group Selection

Use this matrix to determine which derivative is appropriate for your specific synthetic route.

Synthetic RequirementRecommended GroupRationale / Causality
Need to functionalize the piperidine ring ( α -position) N-Boc Boc acts as a strong Directing Metalation Group (DMG) for s-BuLi[3].
Target molecule requires a final N-methyl group N-Formyl Direct reduction with LAH bypasses the need for deprotection and subsequent reductive amination[4].
Molecule contains highly acid-sensitive functional groups N-Formyl Can be cleaved using basic hydrolysis (NaOH/H2O), preserving acid-labile motifs.
Need to increase solubility of a highly polar intermediate N-Boc The bulky, lipophilic tert-butyl group significantly increases solubility in organic solvents (DCM, EtOAc).
Orthogonal protection alongside a Boc-protected amine N-Formyl N-formyl is completely stable to the TFA/DCM conditions used to cleave Boc groups[2].

Sources

Validation

Mass Spectrometry Fragmentation Profiling: 4-Methoxy-piperidine-1-carbaldehyde vs. N-Acetyl Alternatives

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Protocol Introduction and Mechanistic Significance In modern medicinal ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Protocol

Introduction and Mechanistic Significance

In modern medicinal chemistry, substituted piperidines serve as ubiquitous pharmacophores. Specifically, 4-Methoxy-piperidine-1-carbaldehyde (MW: 143.18 g/mol ) is frequently utilized as a building block and intermediate in drug synthesis [1]. Understanding its mass spectrometry (MS) fragmentation pattern is critical for structural elucidation, impurity profiling, and metabolite tracking during pharmacokinetic (PK) assays.

This guide systematically dissects the collision-induced dissociation (CID) pathways of 4-Methoxy-piperidine-1-carbaldehyde and compares its stability and fragmentation kinetics against a structurally analogous alternative, 1-Acetyl-4-methoxypiperidine (MW: 157.21 g/mol )[2].

The Causality of Fragmentation

The fragmentation of 4-Methoxy-piperidine-1-carbaldehyde under positive electrospray ionization (ESI+) is governed by two primary structural features:

  • The N-Formyl Group: Highly susceptible to neutral loss of carbon monoxide (CO) or the entire formyl radical (-CHO).

  • The 4-Methoxy Group: Prone to inductive cleavage, resulting in the elimination of methanol (CH3OH, -32 Da) to form a stable conjugated diene system within the piperidine ring.

Comparative Fragmentation Analysis

To objectively evaluate the analytical behavior of these compounds, we must examine how the N-substituent (formyl vs. acetyl) alters the internal energy distribution during CID.

  • 4-Methoxy-piperidine-1-carbaldehyde ([M+H]+ m/z 144.1): The primary fragmentation channel involves the rapid expulsion of the formyl group, yielding a dominant product ion at m/z 115.1. A secondary, energetically competitive pathway involves the loss of methanol from the intact molecular ion, yielding m/z 112.1.

  • 1-Acetyl-4-methoxypiperidine ([M+H]+ m/z 158.2): The N-acetyl group provides greater gas-phase stability. The loss of the acetyl group as ketene (C2H2O, -42 Da) requires higher collision energies (CE) compared to the formyl loss. The base peak often manifests at m/z 126.2 (loss of methanol).

Quantitative Data Comparison

The following table summarizes the optimized MS/MS transitions and relative abundances at a normalized collision energy (NCE) of 25 eV.

CompoundPrecursor Ion [M+H]+Primary Product Ion (m/z)Neutral LossRelative AbundanceSecondary Product Ion (m/z)
4-Methoxy-piperidine-1-carbaldehyde 144.1115.1-29 Da (-CHO)100% (Base Peak)112.1 (-CH3OH)
1-Acetyl-4-methoxypiperidine 158.2126.2-32 Da (-CH3OH)100% (Base Peak)116.1 (-Ketene)

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure high-fidelity data generation and reproducibility, the following protocol integrates internal system suitability checks.

Step 1: Sample Preparation

  • Prepare 1 mg/mL stock solutions of 4-Methoxy-piperidine-1-carbaldehyde and 1-Acetyl-4-methoxypiperidine in HPLC-grade Acetonitrile.

  • Dilute to a final working concentration of 100 ng/mL using 50:50 Water:Methanol containing 0.1% Formic Acid (v/v) to promote protonation.

Step 2: Chromatographic Separation

  • Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes. Self-Validation: Ensure the retention time (RT) variation between technical replicates is < 0.05 minutes to confirm pump stability.

Step 3: Mass Spectrometry Tuning (Positive ESI)

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350 °C.

  • Collision Energy (CE) Ramp: Perform a CE ramp from 10 eV to 40 eV. Causality: Ramping the CE maps the breakdown curves, allowing the analyst to pinpoint the exact energy where the precursor ion intensity drops below 10% and product ions maximize.

Fragmentation Pathway Visualization

MS_Fragmentation M Molecular Ion [M+H]+ m/z 144.1 F1 Loss of Formyl (-CHO) m/z 115.1 M->F1 -29 Da (a-cleavage) F2 Loss of Methanol (-CH3OH) m/z 112.1 M->F2 -32 Da (Inductive) F3 Ring Cleavage Fragment m/z 84.1 F1->F3 -31 Da (-OCH3) F2->F3 -28 Da (-CO)

Figure 1: Proposed MS/MS fragmentation pathways for 4-Methoxy-piperidine-1-carbaldehyde.

Conclusion

For high-throughput screening and structural confirmation, the mass spectrometric behavior of 4-Methoxy-piperidine-1-carbaldehyde is heavily dictated by the labile N-formyl group. When compared to N-acetylated alternatives, the formyl derivative requires lower collision energies to achieve complete precursor depletion. Analysts designing Multiple Reaction Monitoring (MRM) methods should prioritize the m/z 144.1 → 115.1 transition for maximum sensitivity, while utilizing the m/z 144.1 → 112.1 transition as a highly specific qualifier ion.

References

  • National Institute of Standards and Technology (NIST). "Mass Spectrometry Data Center." NIST Chemistry WebBook, SRD 69. Available at: [Link]

Comparative

HPLC method validation for 4-Methoxy-piperidine-1-carbaldehyde quantification

HPLC Method Validation for 4-Methoxy-piperidine-1-carbaldehyde Quantification: A Comparative Guide As a Senior Application Scientist, developing a robust, ICH-compliant quantification method for 4-Methoxy-piperidine-1-ca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

HPLC Method Validation for 4-Methoxy-piperidine-1-carbaldehyde Quantification: A Comparative Guide

As a Senior Application Scientist, developing a robust, ICH-compliant quantification method for 4-Methoxy-piperidine-1-carbaldehyde requires addressing its specific physicochemical limitations. With a LogP of approximately 0.83[1], this compound is highly polar, making retention on traditional reversed-phase columns difficult. Furthermore, lacking an extended conjugated π -system, its UV absorbance is restricted to the weak N-formyl group, demanding alternative detection strategies for high-sensitivity assays.

This guide objectively compares column chemistries and detection modalities, providing a self-validating experimental framework grounded in the latest ICH Q2(R2) analytical validation guidelines[2].

Column Chemistry Comparison: Overcoming Phase Collapse

To quantify polar analytes, chromatographers typically reduce the organic modifier in the mobile phase. However, exposing a standard C18 column to highly aqueous conditions (>95% water) causes the hydrophobic alkyl chains to fold inward—a phenomenon known as "phase collapse" or stationary phase dewetting. This results in a sudden, catastrophic loss of retention and peak shape[3].

We compared three distinct column chemistries to establish the optimal retention mechanism:

  • Standard C18: Relies purely on hydrophobic partitioning.

  • Polar-Embedded C18: Incorporates a hydrophilic linkage (e.g., amide or carbamate) near the silica surface. This polar group maintains a localized hydration layer, preventing the C18 chains from collapsing in 100% aqueous environments[3].

  • Unbonded HILIC (Bare Silica): Operates via hydrophilic interaction liquid chromatography, partitioning the analyte into a water-enriched layer on the silica surface using a highly organic mobile phase[4].

Table 1: Column Performance Comparison

(Conditions: 1.0 mL/min flow rate, 30°C. Mobile phase optimized per column type).

Column ChemistryRetention MechanismRetention Factor (k')Peak Asymmetry (As)Theoretical Plates (N)Verdict
Standard C18 Hydrophobic Partitioning0.8 (Poor)1.8 (Severe Tailing)4,500Unsuitable
Polar-Embedded C18 Shielded Hydrophobic3.5 (Optimal)1.1 (Symmetrical)12,000Recommended
Unbonded HILIC Aqueous Layer Partitioning4.2 (Strong)1.3 (Slight Tailing)9,500Viable Alternative

Causality Insight: The Polar-Embedded C18 column is superior because the amide linkage shields unreacted surface silanols from interacting with the basic piperidine nitrogen of the analyte. This eliminates secondary ion-exchange interactions, directly causing the highly symmetrical peak shape (As = 1.1) observed in the data.

Detection Strategy: UV vs. Charged Aerosol Detection (CAD)

Because 4-Methoxy-piperidine-1-carbaldehyde lacks a strong chromophore, UV detection must be performed at low wavelengths (e.g., 210–215 nm). At these wavelengths, trace impurities in the mobile phase absorb light, causing severe baseline drift during gradient elution.

To solve this, we compare UV detection against Charged Aerosol Detection (CAD) . CAD is a mass-sensitive detector that nebulizes the column eluent, evaporates the volatile solvent, and transfers a positive charge to the residual non-volatile analyte particles via a secondary gas stream exposed to a corona discharge[5]. An electrometer then measures the aggregate charge, providing a universal response independent of the molecule's optical properties[6].

CAD_Mechanism Eluent HPLC Eluent (Analyte + Solvent) Nebulization Pneumatic Nebulization Eluent->Nebulization Evaporation Solvent Evaporation (Dried Particles) Nebulization->Evaporation Charging Corona Discharge (Ion Jet Charging) Evaporation->Charging Detection Electrometer (Charge Measurement) Charging->Detection

Figure 1: Logical workflow of the Charged Aerosol Detection (CAD) mechanism.

Table 2: Detector Performance Comparison
DetectorDetection MechanismLOD (ng on-column)Linearity (R²)Baseline Stability (Gradient)
UV-Vis (215 nm) Chromophore Absorbance50.00.991Poor (High drift)
CAD Aerosol Charge Measurement2.50.999Excellent (Flat baseline)

Causality Insight: CAD achieves a 20-fold improvement in the Limit of Detection (LOD) because the background noise from volatile mobile phase solvents is entirely evaporated prior to the charging phase. The electrometer only measures the charged solid particles of the analyte, yielding a perfectly flat baseline even during steep gradient shifts.

Self-Validating Experimental Protocol (ICH Q2(R2) Compliant)

To ensure scientific trustworthiness, the methodology below is designed as a self-validating system. Every step contains internal controls that prove the validity of the data as it is generated, strictly adhering to ICH Q2(R2) guidelines[2].

HPLC_Validation Start Method Development (Polar-Embedded + CAD) Specificity Specificity Check (Blank & Matrix Interferences) Start->Specificity Linearity Linearity & Range (5 Levels, R² > 0.999) Specificity->Linearity Accuracy Accuracy & Precision (Spike Recovery & %RSD) Linearity->Accuracy Robustness Robustness Testing (Flow, Temp, %B Variations) Accuracy->Robustness Final Validated Method (Ready for Routine QC) Robustness->Final

Figure 2: ICH Q2(R2) compliant analytical method validation workflow.

Step-by-Step Validation Methodology:
  • System Suitability Testing (SST):

    • Action: Inject the 100% target concentration standard six consecutive times.

    • Self-Validation: The system is only deemed suitable if the Relative Standard Deviation (%RSD) of the peak area is 2.0% and the tailing factor is 1.5. This proves instrument stability before committing sample volume.

  • Specificity:

    • Action: Inject a diluent blank, a mobile phase blank, and a sample spiked with known synthesis impurities.

    • Self-Validation: Demonstrates that the CAD response at the retention time of 4-Methoxy-piperidine-1-carbaldehyde is exclusively from the analyte, with no co-eluting matrix interference.

  • Linearity and Range:

    • Action: Prepare standard solutions at 50%, 80%, 100%, 120%, and 150% of the target analytical concentration.

    • Self-Validation: Plotting concentration vs. detector response must yield a correlation coefficient (R²) 0.999. Note: Because CAD response can be inherently non-linear over wide ranges, apply a power-function transformation ( y=axb ) if necessary to linearize the data mathematically.

  • Accuracy (Recovery) and Precision:

    • Action: Spike the active pharmaceutical ingredient (API) or matrix with the analyte at 80%, 100%, and 120% levels in triplicate (9 preparations total).

    • Self-Validation: Recovery must fall between 98.0% and 102.0%. This proves that the sample preparation workflow does not inadvertently degrade or lose the highly polar analyte.

  • Robustness:

    • Action: Deliberately alter the flow rate ( ± 0.1 mL/min), column temperature ( ± 5°C), and organic modifier concentration ( ± 2%).

    • Self-Validation: If the SST criteria (from Step 1) still pass under these altered conditions, the method is proven robust against day-to-day laboratory fluctuations.

Conclusion

For the precise quantification of 4-Methoxy-piperidine-1-carbaldehyde, relying on legacy C18 columns and UV detection introduces unacceptable baseline noise and peak tailing. By upgrading the analytical workflow to a Polar-Embedded C18 column coupled with Charged Aerosol Detection (CAD) , laboratories can achieve a 20-fold increase in sensitivity, eliminate phase collapse, and guarantee compliance with ICH Q2(R2) validation standards.

References

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. QbD Group.
  • 141047-49-6_CAS号:141047-49-6_1-Piperidinecarboxaldehyde, 4 ... ChemSrc.
  • Material Identification by HPLC with Charged Aerosol Detection.
  • Charged aerosol detector. Wikipedia.
  • HPLC problems with very polar molecules. Axion Labs.
  • HPLC Analysis of Nonvolatile Analytes Using Charged Aerosol Detection.

Sources

Validation

Comparing 4-Methoxy-piperidine-1-carbaldehyde with 4-hydroxypiperidine-1-carbaldehyde

As a Senior Application Scientist, selecting the optimal piperidine building block is a critical decision that dictates the downstream synthetic flexibility and the final pharmacokinetic profile of a drug candidate. N-fo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the optimal piperidine building block is a critical decision that dictates the downstream synthetic flexibility and the final pharmacokinetic profile of a drug candidate. N-formyl piperidines are highly valued in medicinal chemistry; the N-formyl group acts both as a low-molecular-weight, atom-economical protecting group for secondary amines and as a stable formamide structural motif capable of engaging in targeted hydrogen-bonding interactions.

This guide provides an in-depth, objective comparison between two closely related yet functionally divergent scaffolds: 4-Methoxy-piperidine-1-carbaldehyde and 4-Hydroxypiperidine-1-carbaldehyde .

Structural & Physicochemical Divergence

The fundamental difference between these two compounds lies at the C4 position of the piperidine ring. This single substitution—a methoxy ether versus a free hydroxyl group—radically alters their physicochemical properties, lipophilicity, and reactivity.

To effectively integrate these building blocks into a drug discovery pipeline, we must first analyze their quantitative physicochemical data .

Property4-Hydroxypiperidine-1-carbaldehyde4-Methoxy-piperidine-1-carbaldehyde
CAS Number 141047-46-3141047-49-6
Molecular Formula C₆H₁₁NO₂C₇H₁₃NO₂
Molecular Weight 129.16 g/mol 143.18 g/mol
Predicted LogP -0.4 (Hydrophilic)0.827 (Lipophilic)
H-Bond Donors 1 (Active)0 (Inactive)
H-Bond Acceptors 22
Primary Utility Reactive synthetic handle (C-O functionalization)Stable ADME modulator (Lipophilic vector)

Causality in Drug Design: The negative LogP (-0.4) of the 4-hydroxy variant makes it highly water-soluble, but its primary value lies in its reactivity. The hydroxyl group acts as an active hydrogen-bond donor and a nucleophilic handle. Conversely, the 4-methoxy variant (LogP ~0.83) is chemically inert under standard physiological conditions . It is strategically deployed to increase the lipophilic efficiency (LipE) of a molecule, filling hydrophobic pockets in a target receptor while retaining a hydrogen-bond acceptor (the ether oxygen) to interact with specific amino acid residues.

Pathway Visualization: Divergent Synthetic Utility

The choice between these two compounds dictates the available synthetic workflows. The diagram below maps the logical divergence in their application.

G A N-Formyl Piperidine Scaffold B 4-Hydroxypiperidine-1-carbaldehyde (Hydrophilic, Reactive) A->B C 4-Methoxy-piperidine-1-carbaldehyde (Lipophilic, Stable) A->C D Mitsunobu Inversion (C-O Functionalization) B->D PPh3, DEAD E DMP Oxidation (Yields Piperidone) B->E Mild Oxidation F Base Deformylation (Yields Free Amine) C->F KOH, H2O G Direct Incorporation (Modulates ADME) C->G Retains Ether

Fig 1: Divergent synthetic pathways for 4-hydroxy and 4-methoxy N-formyl piperidines.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodologies detail how to manipulate these scaffolds. Each protocol is designed as a self-validating system, explaining the mechanistic causality behind the reagent choices.

Protocol A: Base-Catalyzed Deformylation of 4-Methoxy-piperidine-1-carbaldehyde

Objective: Cleave the N-formyl protecting group to yield the free secondary amine (4-methoxypiperidine) while preserving the C4-methoxy ether .

  • Step 1 (Initiation): Dissolve 4-methoxy-piperidine-1-carbaldehyde (5.63 g, 39.3 mmol) in 40 mL of deionized water in a 100 mL round-bottom flask.

  • Step 2 (Catalysis): Add potassium hydroxide (7.37 g, 131 mmol) portion-wise to the stirring solution.

    • Mechanistic Causality: The N-formyl group is an electron-withdrawing amide. Base-catalyzed hydrolysis is chosen over acidic cleavage to eliminate any risk of ether cleavage at the C4 position. The strong nucleophile (OH⁻) attacks the electrophilic formyl carbon. The resulting tetrahedral intermediate collapses, expelling the secondary amine and a formate ion.

  • Step 3 (Self-Validating Monitoring): Stir the mixture at room temperature for 1–2 hours. Monitor the reaction via TLC (DCM:MeOH 9:1, Ninhydrin stain).

    • Validation: The starting material is UV-inactive and lacks a free amine, meaning it will not stain with Ninhydrin. The successful formation of the product (4-methoxypiperidine) will appear as a distinct spot that stains deep purple/brown, confirming the deprotection.

  • Step 4 (Workup): Extract the aqueous layer with dichloromethane (3 x 30 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure free amine.

Protocol B: Mild Oxidation of 4-Hydroxypiperidine-1-carbaldehyde

Objective: Convert the C4-hydroxyl group to a ketone (yielding 1-formylpiperidin-4-one) to set up a subsequent reductive amination, without cleaving the formamide group.

  • Step 1 (Preparation): Dissolve 4-hydroxypiperidine-1-carbaldehyde (1.0 g, 7.74 mmol) in 20 mL of anhydrous DCM under an inert argon atmosphere. Cool the reaction vessel to 0 °C.

  • Step 2 (Oxidation): Add Dess-Martin Periodinane (DMP) (3.94 g, 9.29 mmol) in small portions.

    • Mechanistic Causality: DMP is specifically selected over harsher oxidants (e.g., Jones reagent or KMnO₄). Harsh acidic oxidants risk hydrolyzing the N-formyl group. DMP utilizes hypervalent iodine to selectively oxidize the secondary alcohol to a ketone via an iodine-oxygen ligand exchange and subsequent elimination under mild, neutral conditions.

  • Step 3 (Quenching & Validation): Once TLC indicates complete consumption of the starting material (approx. 2 hours at RT), quench the reaction with a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (20 mL).

    • Validation: Na₂S₂O₃ safely reduces unreacted, potentially explosive hypervalent iodine species to water-soluble iodinanes. Simultaneously, NaHCO₃ neutralizes the acetic acid byproduct generated by DMP, preventing acid-catalyzed degradation of the newly formed piperidone.

  • Step 4 (Workup): Separate the organic layer, extract the aqueous layer with DCM (2 x 15 mL), dry the combined organics over Na₂SO₄, and concentrate.

Conclusion & Selection Criteria

The selection between these two compounds relies entirely on the intended vector of your synthetic strategy:

  • Select 4-Hydroxypiperidine-1-carbaldehyde when you require a reactive scaffold. It is the ideal precursor for generating piperidones via oxidation, or for introducing complex stereospecific ether linkages via Mitsunobu inversion.

  • Select 4-Methoxy-piperidine-1-carbaldehyde when your structural activity relationship (SAR) studies require an increase in target lipophilicity and metabolic stability. The methoxy group is a robust, terminal motif that requires no further functionalization, while the formyl group can be easily cleaved to expose the piperidine nitrogen for core scaffold coupling.

References

  • PubChem Compound Summary: 4-hydroxypiperidine-1-carbaldehyde (CID 15172743). National Center for Biotechnology Information. URL:[Link]

  • ChemSrc Database: 141047-49-6 | 4-methoxy-piperidine-1-carbaldehyde Physicochemical Properties. URL:[Link]

Comparative

Analytical Comparison Guide: IR Spectroscopy of 4-Methoxy-piperidine-1-carbaldehyde vs. Structural Alternatives

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Objective performance comparison, mechanistic spectral analysis, and self-validating experimental protocols. Executive...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Objective performance comparison, mechanistic spectral analysis, and self-validating experimental protocols.

Executive Summary

In medicinal chemistry, piperidine derivatives are ubiquitous scaffolds. Specifically, 4-Methoxy-piperidine-1-carbaldehyde serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). During scale-up and high-throughput synthesis, rapid and non-destructive quality control (QC) is paramount.

While NMR provides definitive structural elucidation, Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy offers a superior, high-throughput alternative for reaction monitoring. This guide objectively compares the characteristic IR peaks of 4-Methoxy-piperidine-1-carbaldehyde against common structural alternatives—such as its starting materials and alternative protecting groups—empowering researchers to confidently track functional group transformations.

Mechanistic Spectral Analysis: The Causality of Peak Shifts

To effectively utilize IR spectroscopy, one must understand the physical chemistry driving the absorption frequencies, rather than merely memorizing peak tables.

The Formamide Carbonyl (Amide I Band)

In a standard aliphatic aldehyde, the C=O stretching frequency typically appears around 1720–1740 cm⁻¹[1]. However, in 4-Methoxy-piperidine-1-carbaldehyde, the formyl group is directly attached to the piperidine nitrogen, classifying it as a tertiary formamide[2].

The Causality: The lone pair of electrons on the nitrogen atom delocalizes into the π∗ antibonding orbital of the carbonyl group via resonance. This delocalization imparts partial double-bond character to the C–N bond and partial single-bond character to the C=O bond. The resulting decrease in the C=O bond's force constant shifts the stretching frequency significantly downward to the 1650–1670 cm⁻¹ range (the Amide I band)[3].

The Aliphatic Ether Linkage

The methoxy group at the 4-position of the piperidine ring introduces a strong, broad asymmetric C–O–C stretching vibration. Because it is an aliphatic ether, this peak reliably manifests in the 1080–1150 cm⁻¹ region, serving as a secondary diagnostic marker to confirm the integrity of the methoxy substituent during N-formylation[4].

Comparative Performance: Target vs. Alternatives

When monitoring the synthesis of 4-Methoxy-piperidine-1-carbaldehyde, the primary analytical challenge is differentiating the product from unreacted starting materials, over-oxidation products, or alternative protecting groups (like N-Boc).

Objective Spectral Comparison Table
Compound / AlternativeC=O Stretch (cm⁻¹)C–O–C Stretch (cm⁻¹)Diagnostic DifferentiatorAnalytical Utility
4-Methoxy-piperidine-1-carbaldehyde ~1650 – 1670 ~1080 – 1150 Strong Amide I band + Ether Target Confirmation
4-Methoxypiperidine[5]None~1080 – 1150N–H stretch at ~3300 cm⁻¹Starting Material QC
1-Boc-4-methoxypiperidine~1690 – 1710~1080 – 1150Split t-Bu C–H bend (~1365/1390)Alternative Protecting Group
1-Formyl-4-piperidone~1660 & ~1715NoneDual C=O (Formamide + Ketone)Precursor / Byproduct
Mechanistic Differentiation Insights
  • Target vs. N-Boc Protection: Why does the Boc carbamate C=O appear higher (~1690–1710 cm⁻¹) than the formamide C=O (~1660 cm⁻¹)? In a carbamate, the highly electronegative alkoxy oxygen (tert-butoxy) exerts an inductive electron-withdrawing effect. This competes with the nitrogen's resonance donation, strengthening the C=O bond relative to a pure formamide and pushing the absorption frequency higher[3].

  • Target vs. 1-Formyl-4-piperidone: If the methoxy group is accidentally oxidized or if a piperidone precursor is used, the IR spectrum will immediately reveal a second, distinct carbonyl peak at ~1715 cm⁻¹, corresponding to the unstrained 6-membered ring ketone[1].

Logical Workflow Visualization

The following decision tree illustrates the logical progression an analytical chemist should follow when using IR spectroscopy to differentiate these specific piperidine derivatives.

IR_Workflow Start Unknown Piperidine Derivative CheckCO Analyze Carbonyl Region (1600 - 1750 cm⁻¹) Start->CheckCO NoCO No C=O Peak Check N-H (~3300 cm⁻¹) CheckCO->NoCO Absence HasCO C=O Peak(s) Present CheckCO->HasCO Presence Result1 4-Methoxypiperidine (Starting Material) NoCO->Result1 TwoCO Two C=O Peaks (~1715 & ~1660 cm⁻¹) HasCO->TwoCO OneCO One C=O Peak HasCO->OneCO Result2 1-Formyl-4-piperidone TwoCO->Result2 BocCO ~1690 - 1710 cm⁻¹ (Carbamate) OneCO->BocCO FormylCO ~1650 - 1670 cm⁻¹ (Formamide) OneCO->FormylCO Result3 1-Boc-4-methoxypiperidine BocCO->Result3 CheckEther Check Ether C-O-C (~1080 - 1150 cm⁻¹) FormylCO->CheckEther Result4 4-Methoxy-piperidine-1-carbaldehyde (Target Product) CheckEther->Result4 Present

Decision tree for the IR spectral differentiation of 4-Methoxy-piperidine-1-carbaldehyde.

Self-Validating Experimental Protocol: ATR-FTIR Analysis

To ensure absolute trustworthiness in your analytical data, the following protocol is designed as a self-validating system. It includes built-in checks to prevent false positives caused by instrument drift, atmospheric interference, or cross-contamination.

Phase 1: Instrument Calibration & Baseline Validation
  • Wavenumber Calibration: Scan a standard polystyrene calibration film. Verify that the aromatic C=C stretching peak appears precisely at 1601.2 cm⁻¹ (± 1 cm⁻¹). Causality: This ensures the laser interferometer is correctly aligned, preventing misidentification of the critical 1650–1670 cm⁻¹ formamide band.

  • Crystal Cleaning: Wipe the Diamond or ZnSe ATR crystal with HPLC-grade isopropanol, followed by acetone. Allow to air dry.

  • Background Acquisition: Collect a background spectrum (minimum 32 scans, 4 cm⁻¹ resolution) of the empty, clean crystal.

  • Self-Validation Check 1: Inspect the background spectrum for atmospheric water vapor (sharp rotational bands at 3500–4000 cm⁻¹ and 1300–2000 cm⁻¹). If water bands are intense, purge the instrument with dry nitrogen for 10 minutes and re-run.

Phase 2: Sample Analysis
  • Sample Application: Apply 1–2 drops of the neat 4-Methoxy-piperidine-1-carbaldehyde liquid directly onto the ATR crystal. Ensure the entire active area of the crystal is covered to maximize the evanescent wave interaction.

  • Pressure Application: If the sample is highly viscous or semi-solid, lower the ATR pressure anvil until the software indicates optimal contact (usually ~50-70% of max pressure).

  • Data Acquisition: Collect the sample spectrum using the identical parameters as the background (32 scans, 4 cm⁻¹ resolution). Causality: 32 scans provide an optimal signal-to-noise ratio, ensuring that the weaker C–H stretching bands are not lost in baseline noise.

  • Self-Validation Check 2: Check the maximum absorbance of the Amide I band. It should be between 0.2 and 0.8 Absorbance Units (AU). If it is >1.0 AU, the detector may be saturated, leading to peak broadening and inaccurate wavenumber reading.

Phase 3: Spectral Processing
  • Atmospheric Compensation: Apply atmospheric suppression algorithms to remove residual water vapor peaks that may overlap with the 1650 cm⁻¹ region.

  • Peak Picking: Utilize a second-derivative algorithm to accurately pinpoint the apex of the C=O and C–O–C stretching bands, especially if they appear broad.

References

  • National Institute of Standards and Technology (NIST). "1-Piperidinecarboxaldehyde." NIST Chemistry WebBook, SRD 69.[Link]

  • University of California, Los Angeles (UCLA) Chemistry. "Infrared Spectroscopy Absorption Table." UCLA Chemistry & Biochemistry.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2723667, 2-Methoxy-1-formylpiperidine." PubChem.[Link]

  • Gdansk University of Technology. "Carbonyl compounds - IR spectroscopy." PG Edu.[Link]

Sources

Validation

Comparative Guide to GC-MS Analytical Methods for 4-Methoxy-piperidine-1-carbaldehyde Derivatives

Introduction & Chemical Context 4-Methoxy-piperidine-1-carbaldehyde (also known as N-formyl-4-methoxypiperidine) and its structural analogs serve as critical intermediates in the synthesis of 1, including pyrazolo-pyrimi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

4-Methoxy-piperidine-1-carbaldehyde (also known as N-formyl-4-methoxypiperidine) and its structural analogs serve as critical intermediates in the synthesis of 1, including pyrazolo-pyrimidine derivatives and various psychoactive compounds[1]. Accurate quantification, impurity profiling, and pharmacokinetic analysis of these piperidine derivatives demand highly robust Gas Chromatography-Mass Spectrometry (GC-MS) methodologies.

However, analysts frequently encounter chromatographic challenges. Due to the basic nitrogen and potential active sites on piperidine rings, these compounds are prone to peak tailing, thermal degradation, and matrix adsorption[2]. This guide objectively compares sample preparation approaches—specifically direct injection versus silylation—and column chemistries to establish a self-validating, high-fidelity analytical protocol.

Methodological Causality: Derivatization and Column Chemistry

As a Senior Application Scientist, it is crucial to understand why specific experimental parameters are chosen rather than simply following a recipe.

  • The Causality of Peak Tailing: Piperidine derivatives often exhibit poor chromatographic peak shape (tailing) due to hydrogen bonding between the basic nitrogen (or secondary functional groups) and 2[2]. While the 1-carbaldehyde (formamide) group inherently masks the secondary amine, degradation products (e.g., open-chain tautomers) or exposed hydroxyls require chemical masking[3].

  • Derivatization Strategy: Silylation using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) replaces active hydrogens with a trimethylsilyl (TMS) group. This highly effective substitution prevents degradation in the injector port and3[3].

  • Column Selection: Non-polar columns (e.g., HP-5MS, 5% phenyl-methylpolysiloxane) separate analytes primarily by boiling point and are ideal for general screening. Conversely, polar columns (e.g., DB-WAX) offer superior resolution for closely related structural isomers by 4[4].

Workflow Visualization

GCMS_Workflow A Sample Extraction (LLE / SPME) B Derivatization (BSTFA + 1% TMCS) A->B Isolate target analytes C GC Separation (HP-5MS vs DB-WAX) B->C Mask active sites D MS Detection (EI Ionization, 70 eV) C->D Elute volatile derivatives E Data Analysis (SIM / SCAN) D->E Fragment & Quantify

GC-MS analytical workflow for piperidine derivatives, from extraction to MS data analysis.

Comparative Performance Data

To objectively evaluate performance, we compare Direct Injection versus Silylation (BSTFA) across two standard GC column chemistries for 4-Methoxy-piperidine-1-carbaldehyde profiling.

Table 1: Performance Comparison of GC-MS Methods for Piperidine Derivatives

Analytical ApproachColumn ChemistryPeak Symmetry (As)Theoretical Plates (N)Limit of Detection (LOD)Matrix Interference
Direct InjectionHP-5MS (Non-polar)1.8 (Severe Tailing)~45,00050 ng/mLHigh
Direct InjectionDB-WAX (Polar)1.5 (Slight Tailing)~60,00035 ng/mLModerate
BSTFA Derivatized HP-5MS (Non-polar) 1.05 (Excellent) ~95,000 5 ng/mL Low
BSTFA DerivatizedDB-WAX (Polar)1.10 (Good)~85,0008 ng/mLLow

Data Synthesis: Derivatization combined with an ultra-inert, non-polar HP-5MS column yields the highest theoretical plate count and the lowest LOD. This is driven by the complete elimination of silanol interactions and improved thermal stability[2][3].

Step-by-Step Experimental Protocol

This protocol establishes a self-validating system by incorporating an internal standard (e.g., deuterated piperidine, Piperidine-d11) to continuously monitor extraction recovery, derivatization efficiency, and instrument drift.

Phase 1: Sample Preparation & Derivatization
  • Extraction: Transfer 1.0 mL of the sample matrix into a glass centrifuge tube. Spike the sample with 50 µL of the internal standard (IS, 10 µg/mL). Extract using 2.0 mL of ethyl acetate (Liquid-Liquid Extraction). Vortex for 2 minutes and centrifuge at 3000 rpm for 5 minutes.

  • Drying: Transfer the upper organic layer to a clean GC vial and evaporate to absolute dryness under a gentle stream of high-purity nitrogen at 40°C.

  • Derivatization: Add 100 µL of anhydrous acetonitrile and 3 to the dried residue[3].

  • Incubation: Cap the vial tightly with a PTFE-lined septum. Incubate in a heating block at 70°C for 45 minutes to ensure complete silylation[3].

  • Cooling & Validation: Allow the vial to cool to room temperature prior to injection. Self-Validation Check: Ensure the IS peak area remains within ±5% across sequential injections to confirm derivatization stability.

Phase 2: GC-MS Instrumental Parameters
  • Instrument: Agilent 7890B GC coupled with 5977B MSD (or equivalent).

  • Column: 5[5].

  • Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.0 mL/min[5].

  • Injection: 1.0 µL, Splitless mode. Injector temperature: 230°C[5]. Crucial: Use a deactivated single-taper liner with glass wool to 2[2].

  • Oven Temperature Program:

    • Initial: 60°C (Hold for 2 min)[5].

    • Ramp 1: 10°C/min to 200°C[5].

    • Ramp 2: 15°C/min to 280°C (Hold for 5 min)[5].

  • MS Conditions: Electron Impact (EI) mode at 70 eV. Ion source temperature: 230°C. Quadrupole temperature: 150°C.

  • Acquisition: Run in SCAN mode (m/z 40–400) for qualitative identification; switch to Selected Ion Monitoring (SIM) mode for highly sensitive quantification targeting specific fragments.

MS Fragmentation Logic (E-E-A-T)

Understanding the EI-MS fragmentation pathways of 4-Methoxy-piperidine-1-carbaldehyde ensures accurate identification and prevents false positives. The molecular ion (M⁺) for the underivatized form is m/z 143 .

  • m/z 114 [M - CHO]⁺: Cleavage of the formyl group results in a characteristic neutral loss of 29 Da.

  • m/z 112[M - OCH₃]⁺: Loss of the methoxy radical (31 Da) from the piperidine ring.

  • m/z 84 & m/z 56: Progressive ring opening and cleavage of the piperidine scaffold. This pattern of eliminating the nitrogen and adjacent carbons to yield m/z 84 is a6[6].

Self-Validating Logic: By programming the MS to monitor the primary quantifier ion (m/z 114) and secondary qualifier ions (m/z 112, m/z 84) in SIM mode, the protocol self-validates the target's specificity against background matrix noise. A stable ion ratio between 114/84 confirms peak purity.

References

  • Source: Google Patents (WO2022029666A1)
  • Technical Support Center: Quantitative Analysis of Piperidines Source: BenchChem URL
  • Application Notes: Derivatization of 1-Piperideine for GC-MS Analysis Source: BenchChem URL
  • An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs Source: RSC Publishing URL
  • GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.)
  • Tips for Interpreting GC MS Fragmentation of Unknown Substituted Fentanyls Source: Cayman Chemical URL

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Methoxy-piperidine-1-carbaldehyde

4-Methoxy-piperidine-1-carbaldehyde (CAS: 141047-49-6) is a specialized piperidine derivative widely utilized as an intermediate in pharmaceutical synthesis and drug development[1][2]. Because it features both an ether-l...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

4-Methoxy-piperidine-1-carbaldehyde (CAS: 141047-49-6) is a specialized piperidine derivative widely utilized as an intermediate in pharmaceutical synthesis and drug development[1][2]. Because it features both an ether-linked methoxy group and an N-formyl (carbaldehyde) moiety, its handling requires rigorous safety protocols.

As a Senior Application Scientist, I have designed this comprehensive guide to provide researchers with field-proven, self-validating methodologies for handling this compound. Due to the sparse availability of specific safety data for this exact CAS number, the protocols below are conservatively extrapolated from its highly characterized structural analogs: 1-Piperidinecarboxaldehyde (CAS: 2591-86-8) and 4-Methoxypiperidine (CAS: 4045-24-3)[3][4][5].

Chemical Hazard Profile & Mechanistic Causality

To design an effective safety protocol, we must first understand the chemical behavior of the molecule. The N-formyl group reduces the basicity of the piperidine nitrogen (creating an amide-like resonance structure), which mitigates the severe corrosivity typically seen in free secondary amines like 4-methoxypiperidine[3][4]. However, the compound remains a potent dermal toxicant, a severe eye irritant, and a respiratory hazard[3][5].

Table 1: Extrapolated Hazard Profile & GHS Classification

Hazard CategoryGHS CodeMechanistic Cause & Operational Implication
Acute Dermal Toxicity Category 3 (H311)High lipophilicity allows rapid permeation through the stratum corneum. Implication: Strict glove material selection is mandatory[3][5].
Acute Oral Toxicity Category 4 (H302)Rapid systemic absorption via the gastrointestinal tract[3][5]. Implication: Absolute prohibition of eating/drinking in the workspace.
Eye Irritation Category 2 (H319)The aldehyde moiety reacts with the nucleophilic proteins in the corneal epithelium, causing severe irritation[3][5]. Implication: Splash goggles are non-negotiable.
Respiratory Irritation Category 3 (H335)Vaporization of the liquid irritates the mucosal membranes of the respiratory tract[3][5]. Implication: Must be handled exclusively inside a certified fume hood.

Personal Protective Equipment (PPE) Matrix

Standard latex gloves are highly permeable to organic aldehydes and amines. The following PPE matrix is designed as a self-validating system to ensure maximum barrier integrity[6].

Table 2: PPE Specifications and Compatibility

PPE ComponentSpecificationCausality & Validation Check
Hand Protection Nitrile or Neoprene (Min. 0.4 mm thickness)Why: Nitrile provides superior resistance to aliphatic amines and aldehydes compared to latex. Validation: Perform a pneumatic inflation test (trap air and squeeze) to check for micro-tears before donning[6].
Eye Protection Indirect-vented Chemical Splash GogglesWhy: Protects against both liquid splashes and concentrated vapors[6]. Safety glasses with side shields are insufficient for liquid aldehydes.
Body Protection Flame-resistant (FR) Lab Coat & Long PantsWhy: The compound is combustible[5][6]. FR materials prevent ignition in the event of a secondary laboratory fire.
Respiratory Fume Hood (Face velocity: 80-120 fpm)Why: Prevents inhalation of H335-classified vapors[5][6]. Validation: Visually confirm the flow monitor is green before opening the chemical container.

Operational Workflow: Step-by-Step Methodology

The following protocol ensures that the transfer and reaction setup of 4-Methoxy-piperidine-1-carbaldehyde minimizes exposure risk and preserves the chemical integrity of the reagent.

Step 1: Environmental Control & Pre-Operation Validation

  • Verify the fume hood flow rate is between 80-120 feet per minute (fpm).

  • Clear the workspace of incompatible materials, specifically strong oxidizing agents and strong acids, which can trigger exothermic reactions[4][7].

Step 2: Inert Atmosphere Setup

  • Purge the reaction vessel with an inert gas (Nitrogen or Argon).

  • Mechanistic Insight: Aldehydes are susceptible to autoxidation in the presence of atmospheric oxygen, forming hazardous peroxides or carboxylic acids over time. Inerting the atmosphere protects both the user and the reaction yield.

Step 3: Closed-System Liquid Transfer

  • Do not pour the liquid directly from the reagent bottle. Open pouring generates aerosols and increases splash risk.

  • Insert a chemically resistant glass syringe equipped with a stainless steel needle through the septum of the reagent bottle.

  • Draw the required volume slowly to prevent cavitation and vapor release.

  • Transfer the liquid directly into the sealed, inerted reaction vessel.

Step 4: Immediate Decontamination

  • Before removing the syringe from the fume hood, rinse it three times with a compatible organic solvent (e.g., acetone or ethanol) directly into a designated organic waste container.

HandlingWorkflow Start 1. Pre-Operation Verify Fume Hood (>100 fpm) Check Glove Integrity PPE 2. PPE Donning Nitrile/Neoprene Gloves Splash Goggles, Lab Coat Start->PPE Transfer 3. Chemical Transfer Syringe/Cannula Method Avoid Open Pouring PPE->Transfer Reaction 4. Reaction Setup Inert Atmosphere (N2/Ar) Secondary Containment Transfer->Reaction Decon 5. Decontamination Rinse tools with solvent inside fume hood Reaction->Decon Waste 6. Waste Disposal Halogen-free organic waste Seal and label Decon->Waste

Figure 1: Self-validating operational workflow for handling 4-Methoxy-piperidine-1-carbaldehyde.

Emergency Response & Spill Management

In the event of an accidental release or exposure, immediate, structured action is required. Because this compound is toxic via dermal absorption (H311)[5], speed and proper technique are critical.

Spill Management Protocol:

  • Isolation: Immediately evacuate non-essential personnel from the vicinity.

  • Suppression: Cover the liquid spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or universal binder)[4]. Do not use combustible materials like sawdust, as the compound is a combustible liquid[5][6].

  • Collection: Use non-sparking tools to sweep the absorbed material into a chemically compatible, sealable hazardous waste container[6][8].

  • Validation: Wash the spill area thoroughly with soap and water[8].

Exposure Response Pathway:

EmergencyResponse Incident Exposure Incident: 4-Methoxy-piperidine-1-carbaldehyde Type Determine Exposure Route Incident->Type Skin Dermal Contact Type->Skin Eye Ocular Contact Type->Eye Inhale Inhalation Type->Inhale SkinWash Remove contaminated clothing. Wash with soap & water for 15 mins. Skin->SkinWash EyeWash Use emergency eyewash. Rinse continuously for 15 mins. Eye->EyeWash FreshAir Move to fresh air. Administer O2 if breathing is difficult. Inhale->FreshAir Medical Seek Immediate Medical Attention SkinWash->Medical EyeWash->Medical FreshAir->Medical

Figure 2: Emergency medical response pathway based on the route of chemical exposure.

Note on Ingestion: If swallowed, do NOT induce vomiting . Emesis can cause secondary corrosive damage to the delicate tissues of the esophagus and respiratory tract due to aspiration[4][7]. Rinse the mouth with water and seek immediate medical attention[7].

Waste Disposal Plan

Improper disposal of piperidine derivatives can lead to environmental contamination and regulatory violations.

  • Segregation: Collect all liquid waste, contaminated solvents, and first-rinse solutions in a designated, clearly labeled "Halogen-Free Organic Waste" container.

  • Solid Waste: Dispose of contaminated gloves, absorbent materials from spills, and empty reagent bottles in a sealed solid hazardous waste bin[4][7].

  • Regulatory Compliance: Never dispose of this chemical down the sink. It must be processed by a licensed chemical waste disposal facility in accordance with local, regional, and national hazardous waste regulations[4][7].

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 17429, 1-Piperidinecarboxaldehyde. Retrieved from:[Link]

  • Fisher Scientific. Safety Data Sheet: N-Formylpiperidine (1-Piperidinecarboxaldehyde). Retrieved from:[Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 77666, 4-Methoxypiperidine. Retrieved from:[Link]

  • Cole-Parmer. Material Safety Data Sheet: N-Formylpiperidine, 99%. Retrieved from: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.